molecular formula C16H25NO B2951624 1-(1-Adamantylacetyl)pyrrolidine CAS No. 194801-40-6

1-(1-Adamantylacetyl)pyrrolidine

Cat. No.: B2951624
CAS No.: 194801-40-6
M. Wt: 247.382
InChI Key: PCDBBNAUNRHBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantylacetyl)pyrrolidine is a synthetic organic compound featuring a hybrid molecular architecture, combining a rigid adamantane moiety with a versatile pyrrolidine ring system. This combination is of significant interest in modern drug discovery and medicinal chemistry. The adamantane group provides a rigid, lipophilic scaffold that can enhance binding affinity and metabolic stability, while the pyrrolidine ring is a saturated nitrogen heterocycle known for its ability to contribute to the three-dimensional (3D) coverage and stereochemical complexity of a molecule, which are favorable properties for developing selective ligands for biological targets . The pyrrolidine ring is one of the most prominent nitrogen heterocycles found in FDA-approved drugs and bioactive molecules, noted for its sp3-hybridization and the resulting exploration of pharmacophore space . Researchers frequently utilize pyrrolidine derivatives in the design of compounds for a wide range of therapeutic areas, including but not limited to antiviral, antidiabetic, and anticancer agents . The specific stereochemistry of the pyrrolidine ring can be critical for biological activity, as proteins are enantioselective, meaning different stereoisomers can exhibit vastly different binding modes and biological profiles . Similarly, the adamantyl group is a well-known pharmacophore in medicinal chemistry, featured in several therapeutic agents. The integration of these two distinct fragments into a single molecule, this compound, creates a novel chemical entity (NCE) with potential for interdisciplinary research. Its applications may span from serving as a key intermediate in the synthesis of more complex target molecules to being a candidate for hit-to-lead optimization campaigns in pharmacology. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c18-15(17-3-1-2-4-17)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDBBNAUNRHBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Adamantylacetyl)pyrrolidine is a synthetic organic compound featuring a bulky, lipophilic adamantyl group linked to a pyrrolidine ring via an acetyl bridge. This molecule is cataloged in several chemical databases, indicating its synthesis and availability for research purposes. However, a comprehensive review of publicly accessible scientific literature and bioassay data reveals a notable absence of in-depth studies on its biological activity, mechanism of action, and specific therapeutic applications. While it has likely been included in high-throughput screening campaigns, the results of these screenings are not detailed in the public domain. This guide summarizes the available chemical and physical data for this compound and candidly addresses the current lack of extensive biological information.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone, is a well-defined chemical entity.[1] Its structure combines the rigid, three-dimensional adamantane cage with the five-membered saturated heterocycle, pyrrolidine.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₅NOPubChem[1]
Molecular Weight 247.38 g/mol PubChem[1]
IUPAC Name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanonePubChem[1]
PubChem CID 2835983PubChem[1]
ChEMBL ID CHEMBL1444734PubChem[1]
CAS Number 194801-40-6PubChem[1]
Appearance Not reported-
Solubility Not reported-
Melting Point Not reported-
Boiling Point Not reported-

Synthesis

A plausible method would involve the acylation of pyrrolidine with 1-adamantaneacetic acid or its activated derivative, such as an acyl chloride or ester.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1_adamantaneacetic_acid 1-Adamantaneacetic acid coupling_agent Coupling Agent (e.g., DCC, EDC) or Conversion to Acyl Chloride (e.g., SOCl₂) 1_adamantaneacetic_acid->coupling_agent Activation pyrrolidine Pyrrolidine product This compound pyrrolidine->product Nucleophilic Attack coupling_agent->product Reaction

Caption: A potential synthetic pathway for this compound.

Biological Activity and Pharmacological Profile

A thorough search of scientific databases, including PubChem BioAssay, reveals that while this compound (under its various identifiers) has been included in biological screening assays, there is no publicly available data indicating significant activity for any specific biological target. The PubChem database contains entries for this compound but does not link to any specific bioassay results with notable activity.

This suggests one of the following possibilities:

  • The compound was inactive in the targets against which it was screened.

  • The screening results have not been made public by the submitting institution.

  • The compound has been primarily used as a chemical intermediate or a scaffold for further chemical modifications.

Due to the lack of available data, key pharmacological parameters such as mechanism of action, pharmacokinetics (absorption, distribution, metabolism, excretion), and pharmacodynamics remain uncharacterized.

Experimental Protocols

Consistent with the absence of detailed biological studies, there are no published experimental protocols for assays in which this compound has been a primary subject of investigation. Should this molecule be identified as a hit in future screening campaigns, standard experimental workflows would be employed to validate its activity and elucidate its mechanism.

Diagram 2: General Workflow for Hit Validation and Characterization

G primary_screen Primary High-Throughput Screen hit_identification Hit Identification (this compound) primary_screen->hit_identification dose_response Dose-Response and IC₅₀/EC₅₀ Determination hit_identification->dose_response secondary_assays Secondary/Orthogonal Assays dose_response->secondary_assays selectivity_profiling Selectivity and Off-Target Profiling secondary_assays->selectivity_profiling in_vitro_adme In Vitro ADME/Tox Assays selectivity_profiling->in_vitro_adme in_vivo_studies In Vivo Efficacy and PK/PD Studies in_vitro_adme->in_vivo_studies

Caption: A standard workflow for progressing a screening hit to a lead compound.

Signaling Pathways

As there is no confirmed biological target for this compound, no associated signaling pathways can be described.

Conclusion and Future Directions

This compound is a chemically defined molecule with a notable lack of publicly available biological data. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. The presence of the adamantyl moiety, a common feature in drugs targeting various channels and enzymes due to its lipophilic and rigid nature, suggests that this compound could potentially interact with a range of biological targets.

Future research efforts could involve:

  • Broader screening of this compound against diverse target classes.

  • Computational docking studies to predict potential binding partners.

  • Synthesis of analogs to build a structure-activity relationship (SAR) library for future screening.

Until such studies are conducted and the results are published, this compound remains a molecule of theoretical interest rather than one with established biological function. Researchers interested in this compound should consider it a starting point for novel discovery campaigns.

References

The Elucidation of 1-(1-Adamantylacetyl)pyrrolidine: A Structural and Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structural elucidation of 1-(1-Adamantylacetyl)pyrrolidine, a molecule of interest to researchers in drug discovery and development, is now available. This document provides a foundational understanding of the compound's key structural features, alongside a generalized framework for its synthesis and characterization.

This compound, with the IUPAC name 2-(1-adamantyl)-1-(pyrrolidin-1-yl)ethanone, is a derivative of adamantane, a bulky, lipophilic cage-like hydrocarbon, and pyrrolidine, a five-membered saturated heterocycle.[1] The unique three-dimensional structure of the adamantyl group is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the expected structural characteristics and provides standardized methodologies for its synthesis and analysis based on established chemical principles and data from analogous structures.

Structural Characteristics

The fundamental properties of this compound are summarized below. These values are primarily computed and serve as a baseline for experimental verification.

PropertyValueSource
Molecular Formula C₁₆H₂₅NOPubChem[1]
Molecular Weight 247.38 g/mol PubChem[1]
IUPAC Name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanonePubChem[1]

Synthesis and Characterization Workflow

The synthesis of this compound would typically proceed through the amidation of an adamantane-derived carboxylic acid or its activated form with pyrrolidine. The subsequent structural confirmation would involve a suite of spectroscopic and spectrometric techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 1-Adamantaneacetic Acid reagent Activating Agent (e.g., SOCl₂) start->reagent Activation pyrrolidine Pyrrolidine reagent->pyrrolidine Amidation product This compound pyrrolidine->product crude Crude Product product->crude chromatography Column Chromatography crude->chromatography pure Pure Product chromatography->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir final Structure Elucidated nmr->final ms->final ir->final

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis: Amidation of 1-Adamantaneacetic Acid
  • Activation of Carboxylic Acid: 1-Adamantaneacetic acid is converted to its more reactive acid chloride. To a solution of 1-adamantaneacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction is typically stirred at room temperature until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 1-adamantaneacetyl chloride.

  • Amidation Reaction: The crude 1-adamantaneacetyl chloride is dissolved in an anhydrous aprotic solvent. To this solution, an excess of pyrrolidine is added, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction mixture is stirred, and its progress is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous acid solution to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Purification is generally achieved by column chromatography on silica gel.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons, the methylene protons adjacent to the carbonyl group and the adamantyl moiety, and the methylene protons of the pyrrolidine ring.

    • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the carbons of the adamantyl cage, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): Mass spectrometric analysis, likely using electrospray ionization (ESI), would be employed to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 248.19.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹.

Potential Biological Significance

Derivatives of adamantane are known for their antiviral properties. The incorporation of a pyrrolidine moiety, a common scaffold in medicinal chemistry, suggests that this compound could be a subject of interest for biological screening. Further research would be necessary to determine any potential signaling pathway interactions or therapeutic applications.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a roadmap for the synthesis and structural elucidation of this compound. The methodologies outlined herein are based on established principles and can be adapted for the preparation and analysis of this and related compounds.

References

An In-depth Technical Guide to 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 194801-40-6

This technical guide provides a comprehensive overview of 1-(1-Adamantylacetyl)pyrrolidine, a molecule combining the rigid, lipophilic adamantane cage with the versatile pyrrolidine scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, potential biological activities, and proposed experimental frameworks for its investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for understanding its potential pharmacokinetic and pharmacodynamic behavior.[1]

PropertyValueSource
Molecular Formula C16H25NOPubChem[1]
Molecular Weight 247.38 g/mol PubChem[1]
IUPAC Name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanonePubChem[1]
CAS Number 194801-40-6PubChem[1]
Topological Polar Surface Area 20.3 ŲPubChem[1]
Complexity 315PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the structural motifs of adamantane and pyrrolidine are well-represented in pharmacologically active compounds. Adamantane derivatives are known to exhibit a range of activities, including antiviral, dopaminergic, and NMDA receptor antagonism.[2][3] The pyrrolidine ring is a common scaffold in numerous FDA-approved drugs.

Based on the known pharmacology of related adamantane derivatives, a potential mechanism of action for this compound could involve modulation of central nervous system (CNS) targets. For instance, many adamantane-containing compounds act as non-competitive antagonists of the NMDA receptor, a key player in synaptic plasticity and neuronal function.[3][4]

A proposed signaling pathway, illustrating the potential interaction of an adamantane derivative with the NMDA receptor, is depicted below.

NMDA_Receptor_Antagonism cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Opens Ca_Signal Ca2+ Influx & Signaling Ion_Channel->Ca_Signal Allows Glutamate->NMDA_Receptor Binds Adamantane_Compound This compound Adamantane_Compound->Ion_Channel Blocks

Caption: Proposed mechanism of NMDA receptor antagonism by an adamantane derivative.

Experimental Protocols

To elucidate the biological activity of this compound, a series of experimental investigations would be required. The following outlines a general workflow for the synthesis and subsequent in vitro evaluation.

Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of 1-adamantaneacetic acid with pyrrolidine. This can be achieved using standard peptide coupling reagents.

Synthesis_Workflow Start Starting Materials: - 1-Adamantaneacetic acid - Pyrrolidine Coupling Amide Coupling Reaction (e.g., DCC/DMAP or HATU) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: General workflow for the synthesis of this compound.

In Vitro Biological Evaluation

A primary screening cascade for a novel adamantane derivative with potential CNS activity would involve a series of in vitro assays to determine its pharmacological profile.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors, including NMDA, dopamine, and sigma receptors.

  • Methodology: Radioligand binding assays using cell membranes expressing the target receptors. The compound would be tested at various concentrations to determine its inhibition constant (Ki).

2. Functional Assays:

  • Objective: To assess the functional activity (agonist, antagonist, or modulator) of the compound at the identified target receptors.

  • Methodology: For NMDA receptors, this could involve electrophysiology experiments (e.g., patch-clamp) on cultured neurons or cell lines expressing the receptor to measure changes in ion channel conductance in the presence of the compound.

3. Cytotoxicity Assays:

  • Objective: To evaluate the general cytotoxicity of the compound.

  • Methodology: A standard MTT or similar cell viability assay using a relevant neuronal cell line (e.g., SH-SY5Y) would be appropriate. Cells would be incubated with a range of concentrations of the compound for 24-48 hours, and cell viability would be quantified.

The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.

In_Vitro_Screening_Workflow Compound This compound Binding_Assay Receptor Binding Assays (NMDA, Dopamine, Sigma) Compound->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT Assay) Compound->Cytotoxicity_Assay Functional_Assay Functional Assays (e.g., Electrophysiology) Binding_Assay->Functional_Assay If binding observed Data_Analysis Data Analysis (Ki, IC50, EC50) Functional_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Hit_Identification Hit Identification & Further Studies Data_Analysis->Hit_Identification

Caption: Proposed workflow for the in vitro biological evaluation of this compound.

Conclusion

This compound represents an intriguing chemical entity with the potential for biological activity, likely within the central nervous system. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on the well-established pharmacology of its constituent adamantane and pyrrolidine moieties. The proposed experimental workflows and hypothetical signaling pathway offer a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further investigation is warranted to fully characterize the pharmacological profile of this compound.

References

A Technical Guide to the Physicochemical Properties of 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the molecular weight and related physicochemical properties of the synthetic compound 1-(1-Adamantylacetyl)pyrrolidine. The information herein is compiled for use in research, chemical synthesis, and drug development contexts.

Compound Identification and Properties

This compound is a chemical compound featuring a bulky, lipophilic adamantyl group linked to a pyrrolidine ring via an acetyl bridge.[1] Its structure suggests potential applications in medicinal chemistry, where the adamantane moiety is often used to improve the pharmacokinetic properties of drug candidates.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueSource
IUPAC Name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanonePubChem[1]
Molecular Formula C₁₆H₂₅NOPubChem[1]
Molecular Weight 247.38 g/mol PubChem[1]
Exact Mass 247.193614421 DaPubChem[1]
PubChem CID 2835983PubChem[1]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₆H₂₅NO.[1]

The calculation is as follows:

  • Carbon (C): 16 atoms × 12.011 u = 192.176 u

  • Hydrogen (H): 25 atoms × 1.008 u = 25.200 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight: 192.176 + 25.200 + 14.007 + 15.999 = 247.382 g/mol

Experimental Protocols

While specific experimental data for this compound is not extensively published, a standard synthesis protocol can be derived from general organic chemistry principles for amide formation. The synthesis would typically involve the acylation of pyrrolidine with an activated derivative of adamantylacetic acid.

Proposed Synthesis of this compound

Objective: To synthesize this compound via amide coupling.

Materials:

  • 1-Adamantaneacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Pyrrolidine[2]

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve 1-Adamantaneacetic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (approx. 1.2 equivalents) dropwise to the solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours, or until the evolution of gas ceases, to form 1-adamantylacetyl chloride.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amide Coupling Reaction:

    • Dissolve the crude 1-adamantylacetyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve pyrrolidine (approx. 1.5 equivalents) and triethylamine (approx. 2.0 equivalents) in anhydrous DCM.

    • Cool the pyrrolidine solution to 0°C.

    • Slowly add the solution of 1-adamantylacetyl chloride to the pyrrolidine solution dropwise.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 1-adamantaneacetic acid.

G Reactant1 1-Adamantaneacetic Acid Step1 Step 1: Acid Activation Reactant1->Step1 Reactant2 SOCl₂ (Thionyl Chloride) Reactant2->Step1 Reactant3 Pyrrolidine Step2 Step 2: Amide Coupling Reactant3->Step2 Intermediate 1-Adamantylacetyl Chloride (Acyl Chloride Intermediate) Intermediate->Step2 Product This compound Step1->Intermediate DCM, 0°C to RT Step2->Product DCM, TEA, 0°C to RT

Caption: Proposed synthesis pathway for this compound.

References

IUPAC name of 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(1-Adamantylacetyl)pyrrolidine

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound, with the IUPAC name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone , is a synthetic organic compound.[1] It incorporates a bulky, lipophilic adamantane cage structure linked to a pyrrolidine ring via an acetyl bridge. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs.[2][3][4][5][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanonePubChem
Synonyms This compound, 2-(adamantan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-onePubChem
Molecular Formula C₁₆H₂₅NOPubChem
Molecular Weight 247.38 g/mol PubChem[1]
PubChem CID 2835983PubChem[1]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route involves the acylation of pyrrolidine with adamantane-1-acetyl chloride. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Adamantane-1-acetyl chloride

This protocol is based on the established method of converting a carboxylic acid to an acyl chloride using thionyl chloride.[7]

  • Materials: 1-Adamantylacetic acid, thionyl chloride (SOCl₂), anhydrous solvent (e.g., dichloromethane or chloroform).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 1-adamantylacetic acid in an excess of thionyl chloride.

    • The mixture is stirred at room temperature for several hours (e.g., 16 hours) or gently refluxed until the evolution of HCl gas ceases.[7]

    • The excess thionyl chloride is removed under reduced pressure to yield crude adamantane-1-acetyl chloride as an oil, which can be used in the next step without further purification.[7]

Step 2: Synthesis of this compound

This procedure follows the general mechanism for the reaction of acyl chlorides with primary or secondary amines.[8]

  • Materials: Adamantane-1-acetyl chloride, pyrrolidine, a non-nucleophilic base (e.g., triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve pyrrolidine and a slight excess of triethylamine (to act as an HCl scavenger) in anhydrous dichloromethane in a flask, cooled in an ice bath.

    • Slowly add a solution of adamantane-1-acetyl chloride in anhydrous dichloromethane to the stirred pyrrolidine solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.

    • The reaction mixture is then washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess pyrrolidine and triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

    • Purification can be achieved by column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation Adamantylacetic_acid 1-Adamantylacetic Acid Adamantyl_acetyl_chloride Adamantane-1-acetyl Chloride Adamantylacetic_acid->Adamantyl_acetyl_chloride Reflux Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Adamantyl_acetyl_chloride Final_Product This compound Adamantyl_acetyl_chloride->Final_Product Nucleophilic Acyl Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Final_Product

A two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the structural motifs of adamantane and pyrrolidine are present in numerous bioactive compounds, suggesting potential pharmacological relevance.

Structure-Activity Relationship Insights
  • Adamantane Moiety: The adamantane group is a key pharmacophore in several approved drugs.[9][10] Its bulky and lipophilic nature can enhance binding to target proteins and improve pharmacokinetic properties. Adamantane derivatives are known to act as antivirals, and are also found in drugs targeting the central nervous system.[10]

  • Pyrrolidine Ring: The pyrrolidine scaffold is prevalent in a wide range of pharmaceuticals, including agents for cancer, central nervous system disorders, and diabetes.[2][4][11] Its three-dimensional structure allows for diverse substitutions, influencing the molecule's interaction with biological targets.[2][12]

Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

A significant number of adamantane derivatives that also contain a nitrogen heterocycle, such as a pyrrolidine ring, have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4).[9][13][14] For instance, Vildagliptin, an established anti-diabetic drug, is an adamantane-pyrrolidine derivative.[15] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glucose control.

Given the structural similarity of this compound to known DPP-4 inhibitors, it is plausible that this compound could exhibit similar activity.

Hypothesized Signaling Pathway: DPP-4 Inhibition

The diagram below illustrates the potential mechanism of action if this compound were to function as a DPP-4 inhibitor.

DPP4_Inhibition_Pathway cluster_physiological_response Physiological Response Compound This compound DPP4 DPP-4 Enzyme Compound->DPP4 Inhibition GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates GLP1_active Active GLP-1 Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Levels Insulin->Glucose Decreases

Potential signaling pathway of this compound as a DPP-4 inhibitor.

Conclusion

This compound is a compound of interest due to its hybrid structure, combining the pharmacologically significant adamantane and pyrrolidine moieties. While direct biological data is scarce, its structural features suggest it could be a candidate for investigation in drug discovery programs, particularly in the context of metabolic diseases like type 2 diabetes through the potential inhibition of DPP-4. The synthetic route is straightforward, making the compound accessible for further research and biological screening.

References

A Technical Guide to Determining the Solubility of 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine and adamantane moieties are significant pharmacophores, appearing in numerous biologically active compounds.[1][2] The adamantane group, a rigid and lipophilic cage-like structure, can enhance a molecule's metabolic stability and ability to cross the blood-brain barrier.[2][3] Pyrrolidine rings, five-membered nitrogen-containing heterocycles, are core structures in many natural products and pharmaceuticals, contributing to a wide range of biological activities including antiviral, anticancer, and anti-inflammatory effects.[1][4][5] The compound 1-(1-Adamantylacetyl)pyrrolidine combines these two key structural features. Understanding its solubility is a critical first step in evaluating its potential as a therapeutic agent, as poor aqueous solubility can hinder drug absorption, distribution, and overall efficacy. This guide provides a comprehensive overview of the standardized experimental protocols for determining the kinetic and thermodynamic solubility of this compound, enabling researchers to generate the necessary data for further drug development. While specific experimental solubility data for this compound is not publicly available, this document outlines the methodologies to obtain this crucial information.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided in Table 1. These theoretical values, obtained from public chemical databases, offer initial insights into the molecule's characteristics and can help in the selection of appropriate solvent systems for solubility studies.[6]

PropertyValueSource
Molecular Formula C16H25NOPubChem[6]
Molecular Weight 247.38 g/mol PubChem[6]
XLogP3-AA (LogP) 3.6PubChem[6]
Topological Polar Surface Area 20.3 ŲPubChem[6]
Hydrogen Bond Donor Count 0PubChem[6]
Hydrogen Bond Acceptor Count 1PubChem[6]
Rotatable Bond Count 2PubChem[6]

Table 1: Computed Physicochemical Properties of this compound

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development and formulation.[7][8]

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method determines the concentration at which a compound precipitates from an aqueous buffer when added from a dimethyl sulfoxide (DMSO) stock solution.[9][10]

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottom 96-well plate.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

  • Incubation and Mixing: The plate is then shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

  • Turbidity Measurement: The precipitation of the compound is measured by detecting the light scattering using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[9]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity or absorbance significantly increases above the background.

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[11][12] It involves equilibrating an excess amount of the solid compound in a specific solvent system over a period of time.[13]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[14]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[12]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standard solutions of known concentrations.

  • Data Analysis: The thermodynamic solubility is reported as the mean concentration of the saturated solution from replicate experiments.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet defined, the structural components suggest potential interactions with pathways known to be modulated by adamantane and pyrrolidine derivatives. Adamantane derivatives, such as memantine, are known antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[3] Certain pyrrolidine-containing molecules have been identified as antagonists of the CXCR4 receptor, which is involved in cancer metastasis and inflammation.[4] A hypothetical signaling pathway diagram illustrating these potential interactions is presented below.

G Hypothetical Signaling Pathway cluster_0 Neuronal Synapse cluster_1 Cancer Cell Microenvironment Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca_Influx NMDA_Receptor->Ca_Influx Opens Downstream_Signaling Downstream_Signaling Ca_Influx->Downstream_Signaling Initiates 1_Adamantylacetyl_pyrrolidine_1 This compound 1_Adamantylacetyl_pyrrolidine_1->NMDA_Receptor Antagonizes CXCL12 CXCL12 CXCR4_Receptor CXCR4_Receptor CXCL12->CXCR4_Receptor Binds Cell_Migration Cell_Migration CXCR4_Receptor->Cell_Migration Promotes Metastasis Metastasis Cell_Migration->Metastasis Leads to 1_Adamantylacetyl_pyrrolidine_2 This compound 1_Adamantylacetyl_pyrrolidine_2->CXCR4_Receptor Antagonizes

Caption: Hypothetical signaling pathways for this compound.

Experimental Workflow for Solubility Determination and Initial Biological Screening

The following diagram illustrates a logical workflow for characterizing the solubility of this compound and proceeding with initial biological evaluation based on the hypothetical pathways.

G Experimental Workflow Start Start Compound_Synthesis Synthesize and Purify This compound Start->Compound_Synthesis Kinetic_Solubility Kinetic Solubility Assay (Turbidimetric) Compound_Synthesis->Kinetic_Solubility Thermodynamic_Solubility Thermodynamic Solubility Assay (Shake-Flask) Compound_Synthesis->Thermodynamic_Solubility Data_Analysis Analyze Solubility Data Kinetic_Solubility->Data_Analysis Thermodynamic_Solubility->Data_Analysis Biological_Screening In Vitro Biological Screening (e.g., NMDA & CXCR4 receptor binding assays) Data_Analysis->Biological_Screening SAR_Studies Structure-Activity Relationship Studies Biological_Screening->SAR_Studies End End SAR_Studies->End

Caption: Workflow for solubility and initial biological characterization.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary detailed experimental protocols for its determination. By following the outlined kinetic and thermodynamic solubility assays, researchers can generate robust and reliable data essential for the progression of this compound in the drug discovery pipeline. The provided hypothetical signaling pathways and experimental workflow offer a strategic framework for its initial biological characterization. The unique combination of the adamantane and pyrrolidine moieties makes this compound an interesting candidate for further investigation, and the determination of its solubility is a foundational step in unlocking its therapeutic potential.

References

1-(1-Adamantylacetyl)pyrrolidine: A Technical Overview of Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the known physical properties of 1-(1-Adamantylacetyl)pyrrolidine, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimentally determined data in publicly accessible literature, this document primarily presents computed properties sourced from extensive database analysis.

Core Physical Properties

The physical and chemical characteristics of this compound have been calculated using advanced computational models. These properties are summarized in the table below to provide a clear and concise reference for research and development purposes.

PropertyValueSource
Molecular Formula C₁₆H₂₅NOPubChem[1]
Molecular Weight 247.38 g/mol PubChem[1]
IUPAC Name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanonePubChem[1]
CAS Number 194801-40-6PubChem[1]
Topological Polar Surface Area 20.3 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Exact Mass 247.1936141 g/mol PubChem[1]
LogP (calculated) 3.6PubChem[1]

Note on Experimental Data: Extensive searches of scientific literature and chemical databases did not yield experimentally determined values for key physical properties such as melting point, boiling point, and aqueous solubility for this compound. The data presented here are based on computational predictions and should be used as a guideline for further experimental validation.

Experimental Protocols: General Methodologies

While specific experimental protocols for this compound are not available, the following are standard methodologies for determining the key physical properties of a solid organic compound.

Melting Point Determination (Capillary Method):

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range at which the substance melts is recorded.

Boiling Point Determination (Microscale Method):

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of a solvent (e.g., water, ethanol).

  • The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

  • The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Biological Context and Signaling Pathways

The adamantane moiety is a well-established pharmacophore in drug discovery, known for its rigid, lipophilic structure that can enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3][4][5][6] Adamantane derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents.[5] The pyrrolidine ring is also a common scaffold in a wide range of biologically active compounds, exhibiting activities such as antibacterial, antifungal, antiviral, and anti-inflammatory effects.[7][8][9]

Despite the pharmacological importance of both the adamantane and pyrrolidine moieties, no specific biological activity, mechanism of action, or signaling pathway has been described in the scientific literature for this compound. Therefore, the creation of a diagram illustrating its biological interactions is not currently possible.

Logical Relationship: Drug Discovery Potential

The logical workflow for assessing the potential of a novel compound like this compound in a drug discovery context is outlined below. This diagram illustrates the general progression from initial characterization to potential clinical application.

DrugDiscoveryProcess cluster_preclinical Preclinical Research cluster_clinical Clinical Development Synthesis Synthesis & Purification PhysChem Physicochemical Characterization Synthesis->PhysChem Characterize InVitro In Vitro Screening (Target Identification) PhysChem->InVitro Screen InVivo In Vivo Models (Efficacy & Safety) InVitro->InVivo Test PhaseI Phase I (Safety) InVivo->PhaseI Advance PhaseII Phase II (Efficacy) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

References

Adamantyl-Pyrrolidine Compounds: A Technical Review of Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The adamantyl-pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of adamantyl-pyrrolidine compounds, with a focus on their applications as antiviral agents, enzyme inhibitors, and neuroprotective agents. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and evaluation.

Antiviral Activity: Targeting Influenza A Virus

Adamantyl-pyrrolidine derivatives have shown significant promise as antiviral agents, particularly against the influenza A virus. These compounds primarily exert their effect by targeting the M2 proton channel, a crucial component in the viral replication cycle.

Mechanism of Action: Inhibition of the M2 Proton Channel

The influenza A M2 protein is a tetrameric ion channel that facilitates the entry of protons from the endosome into the viral interior. This acidification is essential for the uncoating of the virus and the release of its ribonucleoprotein (RNP) complexes into the cytoplasm of the host cell. Adamantyl-pyrrolidine compounds, much like their predecessor amantadine, are thought to block this channel, thereby preventing viral uncoating and subsequent replication. The adamantane cage anchors the molecule within the hydrophobic pore of the M2 channel, while the pyrrolidine moiety and its substituents can further interact with the channel's amino acid residues, enhancing binding affinity and inhibitory activity.

M2_Inhibition cluster_endosome Acidic Endosome (Low pH) cluster_virus Influenza A Virus cluster_inhibition Inhibition by Adamantyl-Pyrrolidine H+ Protons (H+) M2_channel M2 Proton Channel H+->M2_channel Enters virus Viral_Core Viral Core (RNP) M2_channel->Viral_Core Acidification Uncoating & RNP Release Uncoating & RNP Release Viral_Core->Uncoating & RNP Release Triggers Viral Replication Viral Replication Uncoating & RNP Release->Viral Replication Leads to Adamantyl_Pyrrolidine Adamantyl-Pyrrolidine Compound Adamantyl_Pyrrolidine->M2_channel Blocks Plaque_Reduction_Assay A Seed MDCK cells in 6-well plates B Prepare serial dilutions of virus and test compound A->B C Infect cell monolayers with virus and compound B->C D Incubate for viral adsorption C->D E Add overlay medium D->E F Incubate for plaque formation E->F G Fix and stain cells with crystal violet F->G H Count plaques and calculate IC50 G->H DPP_IV_Inhibition cluster_incretin Incretin Hormones cluster_dppiv DPP-IV Enzyme cluster_inhibition Inhibition GLP1_GIP GLP-1 & GIP DPP_IV DPP-IV GLP1_GIP->DPP_IV Degraded by Increased Insulin Secretion\nDecreased Glucagon Release Increased Insulin Secretion Decreased Glucagon Release GLP1_GIP->Increased Insulin Secretion\nDecreased Glucagon Release Promotes Inactive Incretins Inactive Incretins DPP_IV->Inactive Incretins Produces Adamantyl_Pyrrolidine Adamantyl-Pyrrolidine Inhibitor Adamantyl_Pyrrolidine->DPP_IV Inhibits Neuroprotection_Mechanisms cluster_NMDA NMDA Receptor Pathway cluster_BACE1 BACE1 Pathway (Alzheimer's) Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Excessive Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity AP_NMDA Adamantyl-Pyrrolidine (NMDA Antagonist) AP_NMDA->NMDA_R Blocks APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme APP->BACE1 Cleaved by Abeta Amyloid-β (Aβ) Production BACE1->Abeta Plaques Aβ Plaque Formation Abeta->Plaques AP_BACE1 Adamantyl-Pyrrolidine (BACE1 Inhibitor) AP_BACE1->BACE1 Inhibits

The Diamond in the Rough: A Technical Guide to the Discovery and History of Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, stands as a cornerstone in the field of polyhedral organic compounds.[1] Its unique cage-like structure, superimposable on a subunit of the diamond lattice, imparts exceptional thermal stability and lipophilicity, making it a privileged scaffold in medicinal chemistry and materials science.[2][3] This technical guide provides an in-depth exploration of the discovery and history of adamantane, detailing its initial isolation, seminal synthetic routes, and the evolution of its applications, with a particular focus on its role in drug development.

Discovery and Early History

The journey to understanding adamantane began in the early 20th century, long before its successful isolation. In 1924, the German chemist H. Decker first suggested the possible existence of this unique carbon framework, which he termed "decaterpene."[1] However, it was nearly a decade later that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek in 1933.[1][4][5] Using fractional distillation of Hodonín crude oil, they managed to obtain only a few milligrams of the compound, noting its remarkably high melting and boiling points for its molecular weight.[1][6] The name "adamantane" was derived from the Greek word "adamantinos," meaning "relating to steel or diamond," reflecting its structural similarity to diamond.[1][6]

The low natural abundance of adamantane in petroleum, typically between 0.0001% and 0.03%, made its isolation for extensive study impractical.[1] This scarcity spurred efforts towards its chemical synthesis, a challenge that would take several more years to overcome.

Historical Timeline of Adamantane Discovery and Synthesis

Adamantane Historical Timeline Figure 1: Historical Timeline of Adamantane cluster_0 Early Concepts and Discovery cluster_1 Early Synthetic Efforts cluster_2 Breakthrough and Accessibility 1924 1924: H. Decker suggests the existence of 'decaterpene' (adamantane). 1933 1933: S. Landa, V. Machacek, and M. Mzourek isolate adamantane from petroleum. 1924->1933 1941 1941: V. Prelog achieves the first successful but low-yield synthesis of adamantane. 1933->1941 1924_Meerwein 1924: H. Meerwein's unsuccessful synthesis attempt, yielding Meerwein's ester. 1924_Meerwein->1941 1957 1957: P. von R. Schleyer develops an efficient, high-yield synthesis. 1941->1957 1963 1963: Discovery of the antiviral activity of amantadine, the first adamantane-based drug. 1957->1963 Adamantane Synthesis and Derivatization Workflow Figure 2: Generalized Workflow for Adamantane Synthesis cluster_0 Adamantane Synthesis cluster_1 Adamantane Derivatization Start Dicyclopentadiene Hydrogenation Hydrogenation (PtO2 catalyst) Start->Hydrogenation Rearrangement Lewis Acid-Catalyzed Rearrangement (e.g., AlCl3) Hydrogenation->Rearrangement Adamantane Adamantane Rearrangement->Adamantane Functionalization Functionalization (e.g., Bromination) Adamantane->Functionalization Substitution Nucleophilic Substitution Functionalization->Substitution Derivatives Adamantane Derivatives (e.g., Amantadine, Memantine) Substitution->Derivatives Memantine NMDA Receptor Signaling Pathway Figure 3: Mechanism of Memantine at the NMDA Receptor cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDAR NMDA Receptor Glutamate_Release->NMDAR Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDAR Blocks Channel (Uncompetitive)

References

In Silico Prediction of 1-(1-Adamantylacetyl)pyrrolidine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of 1-(1-Adamantylacetyl)pyrrolidine. Given the therapeutic potential of both adamantane and pyrrolidine scaffolds, computational methods offer a rapid and cost-effective approach to identify potential biological targets and characterize the pharmacological profile of this compound. This document provides a step-by-step methodology, from initial physicochemical and ADMET profiling to target prediction, molecular docking, and pathway analysis. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding and implementation by researchers in drug discovery and development.

Introduction

The adamantane moiety is a well-established pharmacophore known for its lipophilic nature and rigid cage-like structure, which can favorably interact with various biological targets. Adamantane derivatives have shown a broad range of biological activities, including antiviral, anti-diabetic, and central nervous system (CNS) effects.[1][2][3] The pyrrolidine ring is another privileged scaffold in medicinal chemistry, frequently found in biologically active compounds due to its ability to form key interactions with protein targets.[4] The combination of these two fragments in this compound suggests a potential for unique pharmacological properties.

This guide presents a hypothetical, yet robust, in silico workflow to elucidate the potential bioactivity of this compound, providing a framework for its further investigation.

Physicochemical Properties and ADMET Prediction

A crucial first step in the in silico evaluation of any compound is the prediction of its physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These parameters are critical for assessing the drug-likeness of a molecule.

Experimental Protocol: Physicochemical and ADMET Prediction
  • Compound Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format for this compound from a chemical database such as PubChem (CID 2835983).[5]

  • Property Calculation : Utilize online cheminformatics tools like SwissADME or Molinspiration to calculate key physicochemical descriptors.[6]

  • ADMET Prediction : Employ platforms such as pkCSM or the ADMET prediction modules within SwissADME to predict pharmacokinetic and toxicity endpoints.[7][8]

  • Data Compilation : Organize the predicted data into a structured table for analysis.

Predicted Physicochemical and ADMET Properties
PropertyPredicted ValueImplication
Physicochemical Properties
Molecular Weight247.38 g/mol Fulfills Lipinski's rule (<500)
LogP (o/w)3.6Optimal lipophilicity for oral absorption
H-bond Acceptors1Fulfills Lipinski's rule (≤10)
H-bond Donors0Fulfills Lipinski's rule (≤5)
Polar Surface Area (PSA)20.3 ŲGood potential for BBB penetration
ADMET Properties
GI AbsorptionHighLikely good oral bioavailability
BBB PermeantYesPotential for CNS activity
CYP Inhibitor (e.g., CYP2D6)NoLower risk of drug-drug interactions
HepatotoxicityLow ProbabilityFavorable safety profile
Ames MutagenicityNoUnlikely to be mutagenic

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual predictions may vary depending on the algorithm and tool used.

Workflow for Physicochemical and ADMET Prediction

ADMET_Prediction cluster_input Input cluster_tools Prediction Tools cluster_output Output Compound This compound (SMILES/SDF) SwissADME SwissADME Compound->SwissADME Molinspiration Molinspiration Compound->Molinspiration pkCSM pkCSM Compound->pkCSM Physicochemical Physicochemical Properties (MW, LogP, PSA) SwissADME->Physicochemical ADMET ADMET Profile (Absorption, Toxicity) SwissADME->ADMET Molinspiration->Physicochemical pkCSM->ADMET Target_Prediction cluster_input Input cluster_methods Prediction Methods cluster_output Output & Prioritization Compound This compound Similarity Chemical Similarity (SEA, TargetHunter) Compound->Similarity ML Machine Learning (PASS Online) Compound->ML TargetList List of Potential Targets Similarity->TargetList ML->TargetList PrioritizedTargets Prioritized Targets for Docking TargetList->PrioritizedTargets Molecular_Docking cluster_inputs Inputs cluster_process Docking Process cluster_outputs Outputs Ligand 3D Structure of Compound Docking Molecular Docking (AutoDock Vina, Glide) Ligand->Docking Protein 3D Structure of Target Protein Protein->Docking BindingAffinity Binding Affinity (Score) Docking->BindingAffinity BindingMode Binding Mode (Pose) Docking->BindingMode Interactions Protein-Ligand Interactions Docking->Interactions Signaling_Pathway Compound This compound D2R Dopamine D2 Receptor Compound->D2R NMDAR NMDA Receptor Compound->NMDAR Dopamine_Pathway Dopaminergic Synapse D2R->Dopamine_Pathway Glutamate_Pathway Glutamatergic Synapse NMDAR->Glutamate_Pathway Downstream Modulation of Neuronal Excitability Dopamine_Pathway->Downstream Glutamate_Pathway->Downstream

References

Methodological & Application

Application Note: Synthesis of 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(1-Adamantylacetyl)pyrrolidine, a novel amide with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the conversion of 1-adamantaneacetic acid to its corresponding acid chloride, followed by a Schotten-Baumann condensation with pyrrolidine. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Adamantane-containing compounds have garnered significant interest in the field of drug development due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This compound is a derivative that combines the adamantane moiety with a pyrrolidine ring, a common scaffold in many pharmaceuticals. This document outlines a reliable and reproducible method for its laboratory-scale synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that in the absence of specific literature data for this exact compound, the yield and some physical properties are estimated based on analogous reactions.

ParameterValueSource/Method
Starting Material 1-Adamantaneacetic AcidCommercially Available
Reagent PyrrolidineCommercially Available
Intermediate 1-Adamantaneacetyl ChloridePrepared in situ
Final Product This compoundSynthesized
Molecular Formula C₁₆H₂₅NOCalculated
Molecular Weight 247.38 g/mol Calculated[1]
Appearance White to off-white solidPredicted
Melting Point Not available-
Purity (by NMR/LC-MS) >95%Expected
Overall Yield 80-90% (estimated)Based on similar reactions

Experimental Protocols

Materials and Equipment
  • 1-Adamantaneacetic acid

  • Thionyl chloride (SOCl₂)

  • Pyrrolidine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step 1: Synthesis of 1-Adamantaneacetyl Chloride (Intermediate)

This procedure should be performed in a well-ventilated fume hood.

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 1-adamantaneacetic acid (1.94 g, 10 mmol).

  • Add anhydrous dichloromethane (20 mL) to the flask and stir to dissolve the acid.

  • Carefully add thionyl chloride (1.46 mL, 20 mmol, 2 equivalents) dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 1-adamantaneacetyl chloride is a yellowish oil or solid and is used directly in the next step without further purification.[1]

Step 2: Synthesis of this compound (Final Product)
  • Dissolve the crude 1-adamantaneacetyl chloride from Step 1 in anhydrous dichloromethane (30 mL) in a clean, dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (0.84 mL, 10 mmol, 1 equivalent) and triethylamine (2.1 mL, 15 mmol, 1.5 equivalents) in anhydrous dichloromethane (10 mL).

  • Add the pyrrolidine/triethylamine solution dropwise to the stirring solution of 1-adamantaneacetyl chloride at 0°C over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation (Schotten-Baumann) Start 1-Adamantaneacetic Acid Intermediate 1-Adamantaneacetyl Chloride Start->Intermediate Reflux Reagent1 Thionyl Chloride (SOCl₂) in DCM Reagent1->Intermediate FinalProduct This compound Intermediate->FinalProduct 0°C to RT Reagent2 Pyrrolidine, Triethylamine in DCM Reagent2->FinalProduct Workup Aqueous Workup & Purification FinalProduct->Workup

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and toxic; handle with extreme care and avoid inhalation of vapors.

  • Pyrrolidine is a flammable and corrosive liquid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use caution when working with organic solvents.

References

Application Notes and Protocols for NMR Spectroscopy of Adamantyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy of adamantyl compounds. It includes detailed application notes, experimental protocols, and data presentation to facilitate the structural elucidation and analysis of this important class of molecules, which are prevalent in medicinal chemistry and materials science.

Introduction to NMR of Adamantyl Compounds

Adamantane and its derivatives possess a rigid cage-like structure composed of four fused cyclohexane rings in a chair conformation. This high degree of symmetry often results in simple, yet informative, NMR spectra. The ¹H NMR spectrum of adamantane itself is characterized by two broad, poorly resolved signals corresponding to the methine (CH) and methylene (CH₂) protons.[1] Similarly, the ¹³C NMR spectrum shows two distinct signals for the methine and methylene carbons.[1]

Substitution on the adamantane core breaks this symmetry, leading to more complex spectra that provide a wealth of structural information. NMR spectroscopy is a powerful tool for determining the position and nature of substituents, as well as for studying the conformation and dynamics of these molecules. Advanced NMR techniques, such as COSY, HSQC, HMBC, and NOESY/ROESY, are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives.[2]

Data Presentation: Chemical Shifts of Adamantane and Derivatives

The chemical shifts of adamantyl compounds are influenced by the nature and position of substituents. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for adamantane and representative derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Unsubstituted Adamantane

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methine (CH)1.87328.46
Methylene (CH₂)1.75637.85
Data sourced from CDCl₃.[1]

Table 2: Representative ¹³C NMR Chemical Shifts of 1-Substituted Adamantanes

Substituent (at C1)C1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)
-H28.638.038.028.6
-Cl68.940.035.831.5
-Br60.141.336.131.9
-OH68.141.936.531.9
-NH₂51.542.836.932.4
-COOH182.540.536.328.9
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.[3]

Table 3: Representative ¹H NMR Chemical Shifts of Adamantane Derivatives

CompoundProtonChemical Shift (ppm)
1-Adamantyl bromomethyl ketone-CH₂4.18
Adamantane-CH2.09
Adamantane-CH₂1.91-1.90, 1.80-1.72
2-(Adamantan-1-yl)-2-oxoethyl 4-methoxybenzoate-CH₂5.09
Adamantane-CH2.08
Adamantane-CH₂1.94-1.93, 1.80-1.72
Solvent: CDCl₃.[4]

Experimental Protocols

The following are detailed protocols for key NMR experiments used in the analysis of adamantyl compounds.

Protocol 1: Standard ¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh 1-5 mg of the adamantyl compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. For adamantane, the full width at half maximum (FWHM) of the signals should be minimized.[5]

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: zg30 (or a similar single-pulse experiment)

    • Spectral Width (SW): 12-16 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds

    • Number of Scans (NS): 8-16 (adjust for sample concentration)

    • Temperature: 298 K

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal.

    • Integrate the signals to determine proton ratios.

Protocol 2: Standard ¹³C{¹H} NMR Spectroscopy

  • Sample Preparation:

    • Weigh 10-50 mg of the adamantyl compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup:

    • Follow the same locking and shimming procedure as for ¹H NMR.

  • Acquisition Parameters (Example for a 125 MHz spectrometer):

    • Pulse Program: zgpg30 (or a similar proton-decoupled experiment)

    • Spectral Width (SW): 200-250 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 128 or more, depending on concentration.

    • Decoupling: Use a standard proton decoupling sequence (e.g., garp, waltz16).

  • Processing:

    • Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the chemical shift scale. Adamantane itself can be used as an external chemical shift standard in solid-state NMR, with the downfield resonance set to 38.48 ppm.[5]

Protocol 3: 2D Correlation Spectroscopy (COSY)

COSY is used to identify proton-proton spin-spin coupling networks.

  • Sample Preparation and Setup: As per ¹H NMR.

  • Acquisition Parameters (Example):

    • Pulse Program: cosygpmfqf[2]

    • Spectral Width (SW): Same as ¹H NMR in both dimensions.

    • Number of Increments (F1 dimension): 256-512

    • Number of Scans (NS) per increment: 2-8

    • Relaxation Delay (D1): 1-2 seconds

  • Processing:

    • Apply a sine-bell window function in both dimensions before Fourier transformation.

    • Symmetrize the spectrum.

    • Cross-peaks indicate coupled protons.

Protocol 4: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

HSQC correlates proton signals with their directly attached carbon signals.

  • Sample Preparation and Setup: As per ¹³C NMR.

  • Acquisition Parameters (Example):

    • Pulse Program: hsqcedetgpsp.3[2]

    • Spectral Width (SW): ¹H dimension as per ¹H NMR; ¹³C dimension sufficient to cover all carbon signals.

    • Number of Increments (F1 dimension): 128-256

    • Number of Scans (NS) per increment: 4-16

    • Relaxation Delay (D1): 1-2 seconds

    • ¹J(C,H) coupling constant: Set to an average value of 145 Hz.

  • Processing:

    • Process the data to generate a 2D spectrum where each peak corresponds to a C-H bond.

Protocol 5: 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC reveals long-range (2-3 bond) correlations between protons and carbons.

  • Sample Preparation and Setup: As per ¹³C NMR.

  • Acquisition Parameters (Example):

    • Pulse Program: hmbcgplpndqf[2]

    • Spectral Width (SW): As per HSQC.

    • Number of Increments (F1 dimension): 256-512

    • Number of Scans (NS) per increment: 8-32

    • Relaxation Delay (D1): 1.5-2.5 seconds

    • Long-range coupling constant: Optimized for a value between 4-10 Hz.

  • Processing:

    • Process the 2D data. Cross-peaks show correlations between protons and carbons that are typically separated by two or three bonds.

Protocol 6: 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

NOESY or ROESY experiments are used to identify protons that are close in space, providing information about the 3D structure and stereochemistry.

  • Sample Preparation and Setup: As per ¹H NMR. The sample should be free of dissolved oxygen.

  • Acquisition Parameters (Example for ROESY):

    • Pulse Program: roesyphpp.2[2]

    • Spectral Width (SW): Same as ¹H NMR in both dimensions.

    • Number of Increments (F1 dimension): 256-512

    • Number of Scans (NS) per increment: 8-16

    • Relaxation Delay (D1): 1-2 seconds

    • Mixing Time: 200-500 ms (this may need to be optimized).

  • Processing:

    • Process the 2D data. Cross-peaks (of opposite sign to the diagonal for ROESY) indicate protons that are spatially proximate.

Visualization of Experimental Workflows and Relationships

Workflow for Complete Structural Elucidation of a Novel Adamantyl Derivative

G Figure 1: Workflow for NMR-based structural elucidation of adamantyl compounds. cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Prep Prepare Sample (10-20 mg in 0.6 mL CDCl3) H1 ¹H NMR Prep->H1 Initial analysis C13 ¹³C{¹H} NMR H1->C13 Assign Assign Signals H1->Assign DEPT DEPT-135 C13->DEPT Determine CHn C13->Assign COSY gCOSY DEPT->COSY DEPT->Assign HSQC gHSQC COSY->HSQC Assign ¹J(C,H) COSY->Assign HMBC gHMBC HSQC->HMBC Assign long-range correlations HSQC->Assign NOESY NOESY/ROESY HMBC->NOESY Spatial proximity HMBC->Assign Confirm Confirm Stereochemistry NOESY->Confirm Structure Propose Structure Assign->Structure Structure->Confirm

Caption: Figure 1: Workflow for NMR-based structural elucidation of adamantyl compounds.

Logical Relationship of 2D NMR Experiments for Adamantane Derivative Analysis

G Figure 2: Interconnectivity of information from 2D NMR experiments. H1 ¹H Signals COSY COSY H1->COSY H-H Coupling HSQC HSQC H1->HSQC ¹J(C,H) Correlation HMBC HMBC H1->HMBC ²⁻³J(C,H) Correlation NOESY NOESY/ ROESY H1->NOESY Spatial Proximity C13 ¹³C Signals Structure 3D Structure COSY->H1 COSY->Structure HSQC->C13 HSQC->Structure HMBC->C13 HMBC->Structure NOESY->H1 NOESY->Structure

Caption: Figure 2: Interconnectivity of information from 2D NMR experiments.

References

Application Notes and Protocols for the Mass Spectrometry of 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-Adamantylacetyl)pyrrolidine is a chemical compound containing a bulky adamantyl group attached to a pyrrolidine ring via an acetyl linker. The adamantane moiety is a common feature in various synthetic cannabinoids and other bioactive molecules, imparting unique pharmacokinetic and pharmacodynamic properties. Mass spectrometry is a crucial analytical technique for the identification and characterization of such compounds. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

The methodologies and data presented are based on the analysis of structurally similar compounds, including adamantane derivatives and N-acylpyrrolidines, to provide a robust framework for researchers.[1][2][3][4]

Experimental Protocols

A detailed methodology for the analysis of this compound by GC-MS is outlined below.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or ethyl acetate.[5]

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to desired concentrations (e.g., 1-100 µg/mL) for calibration and analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following GC-MS parameters are recommended for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-550
Scan Speed 1562 amu/s

Data Presentation: Predicted Mass Spectral Data

The electron ionization mass spectrum of this compound is expected to show characteristic fragmentation patterns related to both the adamantyl and the N-acetylpyrrolidine moieties. The molecular ion ([M]⁺) is expected at m/z 247.[6] The table below summarizes the predicted major fragment ions, their proposed structures, and relative abundances based on known fragmentation of similar structures.[2][4][7]

m/z Proposed Fragment Ion Predicted Relative Abundance
247[M]⁺ (Molecular Ion)Low
176[M - C₄H₉N]⁺ (Loss of pyrrolidine)Moderate
135[C₁₀H₁₅]⁺ (Adamantyl cation)High
112[C₆H₁₀NO]⁺ (N-acetylpyrrolidine fragment)Moderate
93[C₇H₉]⁺ (Fragment from adamantyl ring)Moderate
79[C₆H₇]⁺ (Fragment from adamantyl ring)Moderate
70[C₄H₈N]⁺ (Pyrrolidine fragment)High

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL) Working Working Solutions (1-100 µg/mL) Standard->Working Injection GC Injection Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library Report Reporting Library->Report

Caption: GC-MS analysis workflow for this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation Pathway M [M]⁺˙ m/z 247 F176 [C₁₂H₁₆O]⁺˙ m/z 176 M->F176 - C₄H₉N F112 [C₆H₁₀NO]⁺ m/z 112 M->F112 - C₁₀H₁₅ F70 [C₄H₈N]⁺ m/z 70 M->F70 - C₁₂H₁₇O F135 [C₁₀H₁₅]⁺ m/z 135 F176->F135 - C₂H₂O

Caption: Predicted EI fragmentation of this compound.

References

Developing Assays for Adamantane-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane-based compounds represent a unique class of molecules with a broad spectrum of biological activities, ranging from antiviral and neuroprotective to anticancer and anti-inflammatory effects. The rigid, lipophilic adamantane cage can be strategically functionalized to create derivatives with enhanced pharmacological properties. The development of robust and reliable assays is crucial for the discovery, characterization, and preclinical evaluation of these promising therapeutic agents.

This document provides detailed application notes and protocols for a range of analytical and biological assays relevant to the study of adamantane-based compounds.

I. Analytical Assays for Quantification of Adamantane-Based Compounds

Accurate quantification of adamantane derivatives in various matrices is fundamental for pharmacokinetic, pharmacodynamic, and formulation studies. Due to the lack of strong chromophores in the adamantane moiety, analytical methods often require derivatization to enhance detection.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection is a highly sensitive and specific method for quantifying aminoadamantane derivatives after derivatization.

Application Note: This method is particularly suitable for determining the concentration of adamantane-based drugs like amantadine and memantine in biological fluids such as plasma. The protocol involves a pre-column derivatization step to introduce a fluorescent tag to the primary or secondary amine groups present in many bioactive adamantane derivatives.

Experimental Protocol:

1. Sample Preparation (Human Plasma):

  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., a structurally similar adamantane derivative not present in the sample).
  • Add 100 µL of 1 M NaOH to basify the sample.
  • Add 2 mL of n-hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Derivatization:

  • To the reconstituted sample, add 50 µL of a derivatizing agent solution (e.g., o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) in a suitable buffer).
  • Incubate the mixture at a specific temperature and for a set time as required by the chosen derivatizing agent (e.g., room temperature for 5 minutes for OPA).

3. HPLC-FLD Conditions:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0) in an isocratic or gradient elution mode. The exact ratio should be optimized for the specific compound.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Fluorescence Detector Wavelengths: Excitation and emission wavelengths will depend on the fluorescent tag used (e.g., for OPA derivatives, Ex: 340 nm, Em: 455 nm).

4. Quantification:

  • Construct a calibration curve by spiking known concentrations of the adamantane compound and the internal standard into blank plasma and processing them as described above.
  • Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
  • Determine the concentration of the unknown samples from the calibration curve.

Quantitative Data Summary:

CompoundMatrixDerivatizing AgentLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
MemantineHuman PlasmaOPA22 - 100>85
AmantadineRat PlasmaFMOC-Cl55 - 500>90
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile or semi-volatile adamantane derivatives.

Application Note: This method is well-suited for the simultaneous determination of multiple adamantane compounds in complex matrices. Derivatization may be necessary to improve the volatility and chromatographic behavior of polar adamantane derivatives.

Experimental Protocol:

1. Sample Preparation and Derivatization:

  • Follow a similar liquid-liquid extraction procedure as described for the HPLC method.
  • After evaporation of the organic solvent, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert polar functional groups (e.g., amines, hydroxyls) into more volatile silyl derivatives.
  • Incubate the reaction mixture at 60-80°C for 30-60 minutes.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
  • Ionization Mode: Electron Ionization (EI).

Quantitative Data Summary:

CompoundMatrixDerivatizationLLOQ (ng/mL)Linearity (ng/mL)Reference
AmantadineHuman PlasmaNone1010 - 500
MemantineHuman PlasmaMSTFA11 - 100
UV-Vis Spectrophotometry

For adamantane compounds that can be derivatized to form a colored product, UV-Vis spectrophotometry provides a simpler and more accessible analytical method.

Application Note: This method is suitable for the quantification of adamantane derivatives in pharmaceutical formulations where the concentration is relatively high and the matrix is less complex than biological fluids.

Experimental Protocol:

1. Derivatization Reaction:

  • Prepare a solution of the adamantane compound in a suitable solvent.
  • Add a chromogenic reagent that reacts with the functional group of the adamantane derivative to produce a colored complex. For example, primary amines can react with reagents like ninhydrin or Folin-Ciocalteu reagent under specific pH and temperature conditions.
  • Allow the reaction to proceed for a defined period to ensure complete color development.

2. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) of the colored product using a UV-Vis spectrophotometer.
  • Use a reagent blank (containing all components except the adamantane compound) to zero the instrument.

3. Quantification:

  • Prepare a series of standard solutions of the adamantane compound and perform the derivatization and measurement as described above.
  • Construct a calibration curve by plotting absorbance versus concentration.
  • Determine the concentration of the unknown sample from the calibration curve.

Quantitative Data Summary:

CompoundReagentλmax (nm)Linearity (µg/mL)Reference
AmantadineNinhydrin57010 - 100

II. Biological Assays for Functional Characterization

The diverse biological activities of adamantane-based compounds necessitate a range of in vitro assays to elucidate their mechanisms of action and therapeutic potential.

Antiviral Assays: Plaque Reduction Assay

Application Note: This assay is the gold standard for determining the antiviral activity of compounds against cytopathic viruses like influenza A, a common target for adamantane derivatives such as amantadine and rimantadine. The assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) in a monolayer of susceptible cells.

Experimental Protocol:

1. Cell Seeding:

  • Seed a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.
  • Incubate at 37°C with 5% CO2.

2. Virus Infection and Compound Treatment:

  • On the day of the assay, wash the confluent cell monolayer with phosphate-buffered saline (PBS).
  • Prepare serial dilutions of the adamantane compound in a serum-free medium containing a known infectious dose of the virus (e.g., 100 plaque-forming units - PFU).
  • Infect the cells with the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption.

3. Overlay and Incubation:

  • After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding concentration of the adamantane compound.
  • Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed in the virus control wells (no compound).

4. Plaque Visualization and Quantification:

  • Fix the cells with a solution of 4% formaldehyde.
  • Remove the overlay and stain the cell monolayer with a crystal violet solution.
  • Count the number of plaques in each well.
  • Calculate the percentage of plaque reduction compared to the virus control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Quantitative Data Summary:

CompoundVirus StrainCell LineIC50 (µM)Reference
AmantadineInfluenza A/H1N1MDCK0.5 - 2
RimantadineInfluenza A/H3N2MDCK0.1 - 0.5
Cytotoxicity Assay: MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates. This is a crucial step to determine the therapeutic index of a compound (ratio of cytotoxic concentration to effective concentration).

Experimental Protocol:

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the adamantane compound in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

4. Formazan Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability compared to the vehicle control.
  • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary:

CompoundCell LineIncubation Time (h)CC50 (µM)Reference
MemantineSH-SY5Y48>100
AmantadineA54972~50
Anti-inflammatory Assay: Protein Denaturation Assay

Application Note: This in vitro assay is a simple and rapid method to screen for potential anti-inflammatory activity. The principle is based on the ability of a compound to inhibit the denaturation of proteins (e.g., bovine serum albumin or egg albumin) induced by heat or chemicals. Protein denaturation is a well-documented cause of inflammation.

Experimental Protocol:

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the adamantane compound.
  • A control group should be prepared with the vehicle instead of the compound solution.

2. Incubation and Heat Denaturation:

  • Incubate the reaction mixtures at 37°C for 15 minutes.
  • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

3. Measurement:

  • After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm with a spectrophotometer.

4. Data Analysis:

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
  • The IC50 value can be determined by plotting the percentage inhibition against the compound concentration.

Quantitative Data Summary:

CompoundProtein SourceIC50 (µg/mL)Reference
Adamantane Derivative XBovine Serum Albumin50
Diclofenac Sodium (Standard)Bovine Serum Albumin15

III. Visualization of Pathways and Workflows

Signaling Pathways

NMDA Receptor Signaling Pathway

Many adamantane-based compounds, such as memantine, act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in neurodegenerative diseases. The following diagram illustrates the basic signaling cascade initiated by NMDA receptor activation.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Mg_ion Mg2+ NMDAR->Mg_ion Depolarization removes block Ca_ion Ca2+ NMDAR->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Promotes

Caption: NMDA Receptor Signaling Cascade.

Influenza A M2 Proton Channel Mechanism

Amantadine and its derivatives inhibit the M2 proton channel of the influenza A virus, preventing viral uncoating. This diagram shows the role of the M2 channel in viral replication.

M2_Proton_Channel cluster_endosome Endosome (Acidic pH) cluster_viral_membrane Viral Membrane cluster_virion Virion Interior H_ion_ext H+ M2_channel M2 Proton Channel H_ion_ext->M2_channel Enters H_ion_int H+ M2_channel->H_ion_int Translocates RNA_release Viral RNA Release (Uncoating) H_ion_int->RNA_release Triggers Adamantane_drug Adamantane Derivative Adamantane_drug->M2_channel Blocks

Caption: Influenza A M2 Proton Channel Function.

Sigma-2 Receptor Signaling in Cancer

Certain adamantane derivatives have shown affinity for the sigma-2 receptor, which is overexpressed in some cancer cells and is a potential therapeutic target.

Sigma2_Signaling Adamantane_ligand Adamantane-based Sigma-2 Ligand Sigma2_receptor Sigma-2 Receptor Adamantane_ligand->Sigma2_receptor Binds Calcium_signaling Ca2+ Signaling Sigma2_receptor->Calcium_signaling Modulates ROS_production ROS Production Sigma2_receptor->ROS_production Induces Apoptosis Apoptosis Calcium_signaling->Apoptosis ROS_production->Apoptosis

Caption: Sigma-2 Receptor-Mediated Apoptosis.

Experimental and Logical Workflows

General Workflow for Assay Development

The development of any new assay for adamantane-based compounds follows a logical progression from initial design to validation.

Assay_Development_Workflow start Assay Conception (Target & Endpoint) reagent_prep Reagent & Sample Preparation start->reagent_prep optimization Assay Optimization (e.g., Conc., Time, Temp.) reagent_prep->optimization validation Assay Validation (Linearity, Precision, Accuracy) optimization->validation protocol Final Protocol Establishment validation->protocol

Caption: Assay Development Workflow.

Drug Screening Cascade for Adamantane Derivatives

A typical screening cascade for identifying and characterizing new adamantane-based drug candidates is depicted below.

Drug_Screening_Workflow library Adamantane Compound Library primary_screen Primary Screening (e.g., High-Throughput Assay) library->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_assay Secondary Assays (e.g., Dose-Response, Selectivity) hit_id->secondary_assay Hits lead_opt Lead Optimization secondary_assay->lead_opt preclinical Preclinical Candidate lead_opt->preclinical Optimized Leads

Caption: Drug Screening Cascade.

Research Chemical Application Notes: 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of Researchers, Scientists, and Drug Development Professionals:

Extensive literature and database searches have been conducted to provide detailed application notes and protocols for the research chemical 1-(1-Adamantylacetyl)pyrrolidine . These searches included scientific databases such as PubChem and ChEMBL, as well as broad searches for published pharmacological studies.

Finding:

Despite a thorough investigation, we regret to inform you that there is currently no publicly available scientific literature or database entry that details the specific biological activity, receptor binding profile, or validated experimental protocols for this compound.

The PubChem database confirms the chemical structure and basic properties of this compound (CID 2835983), and it is listed under the ChEMBL ID CHEMBL1444734. However, these entries do not contain any associated biological activity data.[1]

Our search for related compounds, including various pyrrolidine and adamantane derivatives, revealed a wide range of biological activities, highlighting the potential for this chemical class in drug discovery.[2][3][4][5][6][7] However, this general information cannot be extrapolated to predict the specific function of this compound.

At present, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound due to the absence of published research characterizing its pharmacological profile.

Recommendations for Researchers:

For researchers interested in investigating the properties of this compound, the following initial steps would be necessary:

  • Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify potential biological targets.

  • Screening Assays: Conducting broad-based screening assays against various receptor panels (e.g., GPCRs, ion channels, kinases) to determine its primary biological activity.

  • In vitro Functional Assays: Once a target is identified, developing and validating specific in vitro functional assays (e.g., binding assays, enzyme inhibition assays, cellular signaling assays) to quantify its potency and efficacy.

As new research on this compound becomes available, these application notes will be updated accordingly. We encourage the scientific community to publish their findings to advance our collective understanding of this novel research chemical.

References

Application Notes and Protocols: Dissolving 1-(1-Adamantylacetyl)pyrrolidine for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the dissolution of 1-(1-Adamantylacetyl)pyrrolidine, a compound of interest for researchers in drug development and various scientific fields. The protocol outlines methods for preparing stock and working solutions suitable for a range of in vitro and in vivo experiments.

Introduction

This compound is a synthetic molecule incorporating a bulky, lipophilic adamantane cage and a polar pyrrolidine ring linked by an amide bond. The physicochemical properties of this compound, particularly its solubility, are critical for designing and executing reliable experiments. The adamantane moiety significantly influences the molecule's lipophilicity, suggesting poor aqueous solubility but good solubility in organic solvents. The amide linkage is generally stable, though its hydrolytic stability can be pH-dependent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate solvents and handling the compound.

PropertyValueSource/Comment
Molecular Formula C₁₆H₂₅NOPubChem CID: 2835983
Molecular Weight 247.38 g/mol PubChem CID: 2835983
Appearance White to off-white solidGeneral appearance for adamantane derivatives.
Aqueous Solubility Poorly solubleInferred from the high lipophilicity of the adamantane group. Adamantane itself is practically insoluble in water.
Organic Solvent Solubility
Dimethyl Sulfoxide (DMSO) Expected to be soluble. DMSO is a common solvent for lipophilic compounds in biological research.
Ethanol (EtOH) Expected to be soluble to sparingly soluble. Often used for preparing stock solutions.
Methanol (MeOH) Likely soluble. Similar adamantane derivatives show solubility in methanol.[1][2]
Stability in Solution Generally stableAmide bonds are relatively stable to hydrolysis, especially in acidic to neutral conditions. Stability may decrease in strongly basic solutions. The adamantane structure is highly stable.[3][4]

Experimental Protocols

This section provides detailed protocols for the preparation of stock and working solutions of this compound.

3.1. Materials and Equipment

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

3.2. Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on experimental needs.

  • Calculate the required mass:

    • For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 247.38 g/mol * (1000 mg / 1 g) = 2.47 mg

  • Weigh the compound:

    • Carefully weigh out 2.47 mg of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or glass vial.

    • Add 1 mL of anhydrous DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, gentle warming in a water bath (up to 37°C) or brief sonication can be applied. Visually inspect for any undissolved particles.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3.3. Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the experimental system (typically ≤ 0.5%).

  • Determine the final desired concentration of this compound and the final volume of the working solution.

  • Calculate the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • V₁ = (C₂ * V₂) / C₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Dilution:

    • Add the calculated volume of the stock solution to the aqueous buffer or medium.

    • Immediately vortex the solution to ensure rapid and uniform dispersion, which helps to prevent precipitation of the compound.

  • Solvent Control:

    • Prepare a vehicle control solution containing the same final concentration of the organic solvent (e.g., 0.1% DMSO) in the aqueous buffer or medium to account for any effects of the solvent itself.

Troubleshooting and Considerations

  • Precipitation: If precipitation occurs upon dilution into an aqueous medium, try a serial dilution approach, or consider the use of a surfactant or a different co-solvent system if compatible with the experimental setup.

  • Stability: While generally stable, it is recommended to prepare fresh working solutions for each experiment. Avoid prolonged storage of diluted aqueous solutions.

  • Purity: The purity of the compound and the quality of the solvents can impact the experimental results. Use high-purity reagents.

Workflow Diagram

The following diagram illustrates the general workflow for preparing solutions of this compound.

Dissolution_Protocol cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C/-80°C vortex->store dilute Dilute Stock in Aqueous Buffer/Medium store->dilute Use Aliquot mix Vortex Immediately dilute->mix use Use in Experiment mix->use

Caption: Workflow for dissolving this compound.

Signaling Pathway Diagram (Hypothetical)

As the specific biological target and signaling pathway of this compound are not defined in the request, a hypothetical pathway is presented below for illustrative purposes, showing its potential interaction with a generic cell signaling cascade.

Signaling_Pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds/Activates kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response nucleus->response Gene Expression

References

Application Notes and Protocols for the Safe Handling of Adamantane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling of adamantane and its derivatives in a laboratory setting. Adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact.

Hazard Identification and Toxicological Data

Adamantane and its derivatives are polycyclic hydrocarbons that may present certain health and safety risks. While adamantane itself is generally considered to have low acute toxicity, some of its derivatives may exhibit more significant hazards.

1.1. Physical and Chemical Hazards:

  • Flammability: Adamantane is a combustible solid. The fine dust of adamantane can form explosive mixtures with air.[1][2]

  • Reactivity: Adamantane and its derivatives can react violently with strong oxidizing agents.[2]

  • Stability: The material is generally stable under normal ambient and anticipated storage and handling conditions.[2]

1.2. Health Hazards:

  • Eye Irritation: Adamantane can cause serious eye irritation.[1]

  • Respiratory Irritation: Some derivatives, such as Adamantane-1-carboxylic acid, may cause respiratory irritation.[3]

  • Skin Contact: While not generally classified as a skin irritant, prolonged or repeated contact should be avoided.[1]

  • Ingestion: Harmful if swallowed for some derivatives like Adamantane-1,3-diamine dihydrochloride.[4]

  • Carcinogenicity and Mutagenicity: Adamantane is not classified as a carcinogen or mutagen.[1][2]

1.3. Toxicological Data Summary:

The following table summarizes the available quantitative toxicity data for adamantane.

CompoundTestRouteSpeciesValueReference
AdamantaneLD50OralRat>10,000 mg/kg[5]
AdamantaneLD50OralMouse>10,000 mg/kg[5]
AdamantaneLD50IntraperitonealRat>5,000 mg/kg[5]
AdamantaneLD50IntraperitonealMouse>10,000 mg/kg[5]
AdamantaneLC50InhalationOryzias latipes (Orange-red killifish)> 10 mg/l - 96 h[6]

Experimental Protocols for Safe Handling

2.1. Engineering Controls:

  • Work in a well-ventilated area. Use of a fume hood or other local exhaust ventilation is recommended to minimize dust and vapor concentrations.[1][2]

  • Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[3]

2.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields. A face shield may be necessary for operations with a higher risk of splashing or dust generation.[2][3]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[2]

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95 or P1).[2][4]

2.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust.[3]

  • Minimize dust generation and accumulation.[1]

  • Use in a well-ventilated area.[1][4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where adamantane compounds are handled.[1]

2.4. Storage Procedures:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from strong oxidizing agents and acids.[7]

  • Store away from foodstuffs.[8]

2.5. Spill and Waste Disposal:

  • Spill Cleanup:

    • Evacuate unnecessary personnel from the area.[9]

    • Wear appropriate PPE as described in section 2.2.

    • For dry spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[3][4]

    • Do not let the chemical enter drains.[9]

    • Ventilate the area of the spill.[2]

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.[3]

    • Contaminated packaging should be treated as the substance itself.[1]

2.6. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[1][3]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical advice if skin irritation occurs.[3][8]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[3][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Get medical attention.[1]

Workflow and Pathway Diagrams

3.1. Safe Handling Workflow for Adamantane Compounds

The following diagram illustrates the logical workflow for the safe handling of adamantane compounds from preparation to disposal.

SafeHandlingWorkflow prep Preparation & Risk Assessment ppe Select & Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Proceed with Caution handling Handling in Ventilated Area (Fume Hood) ppe->handling storage Secure Storage (Cool, Dry, Ventilated) handling->storage After Use spill Spill Response handling->spill If Spill Occurs waste Waste Disposal (Follow Regulations) handling->waste Dispose of Waste decon Decontamination & Hand Washing handling->decon End of Procedure storage->handling For Subsequent Use spill->waste decon->waste Dispose of Contaminated PPE

A logical workflow for the safe handling of adamantane compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 1-(1-Adamantylacetyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the amide coupling reaction between 1-adamantaneacetic acid and pyrrolidine. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Q2: Which starting materials are required?

A2: The primary starting materials are 1-Adamantaneacetic acid and pyrrolidine.[1] Additionally, a coupling agent (e.g., HATU, HBTU, EDC), a non-nucleophilic base (e.g., DIPEA, Et3N), and an appropriate aprotic solvent (e.g., DMF, DCM) are necessary.

Q3: Why is the adamantyl group considered a "hindered" substrate, and how does this affect the reaction?

A3: The adamantyl group is a bulky, three-dimensional cage-like structure. This steric hindrance can make it difficult for the pyrrolidine to approach the activated carboxylic acid, potentially leading to lower reaction rates and yields.[2][3][4] Overcoming this steric challenge is the primary goal of optimization.

Q4: What are the typical yields for this synthesis?

A4: Yields can vary significantly based on the chosen protocol. Standard methods might provide moderate yields (e.g., 50-70%), while optimized protocols, particularly those designed for sterically hindered substrates, can achieve higher yields.[5]

Q5: How can I confirm the identity and purity of the final product?

A5: The structure and purity of this compound can be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected molecular formula is C16H25NO with a molecular weight of approximately 247.38 g/mol .[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Low yield is the most common issue, often stemming from the steric hindrance of the adamantyl group.[2][4]

// Nodes Problem [label="Problem:\nLow Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; Cause1 [label="Cause:\nInefficient Carboxylic\nAcid Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause:\nSteric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause:\nSuboptimal\nReaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Cause:\nPoor Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"];

Solution1a [label="Solution:\nSwitch to a more potent\ncoupling agent (e.g., HATU, COMU).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Solution:\nConvert acid to acyl fluoride/chloride\nprior to amine addition.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution:\nIncrease reaction temperature\n(e.g., 40-60 °C) and extend\nreaction time (12-24h).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution:\nScreen different solvents (DMF, NMP)\nand bases (DIPEA, 2,4,6-collidine).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Solution:\nUse fresh, anhydrous solvents\nand high-purity reagents.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Problem -> Cause4;

Cause1 -> Solution1a; Cause1 -> Solution1b; Cause2 -> Solution2; Cause3 -> Solution3; Cause4 -> Solution4; } } Caption: Troubleshooting flowchart for low product yield.

Possible Cause Suggested Solution Explanation
Inefficient Acid Activation Switch to a more powerful coupling agent like HATU or COMU. Alternatively, convert the carboxylic acid to an acyl halide (e.g., acyl fluoride) in situ before adding the amine.[3][4]Standard coupling agents may not be sufficient to activate the sterically hindered 1-adamantaneacetic acid. Acyl fluorides are more reactive and can be more effective for hindered couplings.[2]
Steric Hindrance Increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time (e.g., 12-24 hours).Higher temperatures provide the necessary activation energy to overcome the steric barrier, while longer times allow the reaction to proceed to completion.
Incorrect Stoichiometry Use a slight excess (1.1 to 1.2 equivalents) of the less expensive reagent (typically pyrrolidine) to drive the reaction forward.[5]Le Châtelier's principle suggests that increasing the concentration of one reactant can shift the equilibrium towards the product.
Poor Reagent Quality Ensure all reagents are pure and that solvents are anhydrous.Water can hydrolyze the activated carboxylic acid intermediate, quenching the reaction. Impurities in the starting materials can lead to side reactions.
Problem 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates side product formation.

Possible Cause Suggested Solution Explanation
Side reactions of the coupling agent Choose a coupling agent less prone to side reactions. For example, if using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove.[5] Using EDC allows for a water-based workup to remove the urea byproduct.Some coupling agents can racemize chiral centers (not an issue here) or react with other functional groups. The choice of agent is critical.
Reaction with Solvent Use aprotic, non-reactive solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN).Solvents with active protons (like alcohols) can compete with the amine as a nucleophile.
Self-condensation of the acid Activate the carboxylic acid first with the coupling agent and base for a short period (15-30 minutes) before adding the pyrrolidine.[5]Pre-activation ensures the activated species is readily available to react with the amine once it is introduced, minimizing its chance to react with another molecule of the acid.
Problem 3: Difficulty in Product Purification

The product may be difficult to isolate from the reaction mixture.

Possible Cause Suggested Solution Explanation
Product is soluble in the aqueous phase During workup, saturate the aqueous layer with NaCl (brine) to decrease the polarity and force the amide into the organic layer.The amide product has some water solubility. The "salting-out" effect reduces this solubility.
Co-elution with impurities during chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., Hexane) to a more polar one (e.g., Ethyl Acetate) often works well.Finding the right solvent polarity is key to achieving good separation between the product and any remaining starting materials or byproducts.
Removal of Urea Byproducts If using DCC/EDC, filter the reaction mixture to remove precipitated DCU. For EDC, perform an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., sat. NaHCO3) to remove the water-soluble urea.Urea byproducts are a common challenge with carbodiimide coupling agents. An appropriate workup is essential.

Experimental Protocols & Workflow

General Synthesis Workflow

The following diagram outlines the typical laboratory workflow for the synthesis.

// Nodes A [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Acid Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Amine Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Reaction Monitoring (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Aqueous Work-up", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Purification (Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Characterization (NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Dissolve acid, coupling agent,\nand base in anhydrous solvent."]; B -> C [label="Stir for 15-30 min at 0 °C to RT."]; C -> D [label="Add pyrrolidine dropwise.\nAllow to stir for 4-24h."]; D -> E [label="Once complete, quench\nreaction and extract."]; E -> F [label="Dry organic layers and\nconcentrate."]; F -> G [label="Isolate pure product."]; } } Caption: General workflow for amide coupling synthesis.

Protocol 1: HATU-Mediated Coupling (Optimized for Hindered Substrates)

This protocol uses a high-efficiency coupling agent suitable for sterically demanding reactions.

Materials:

  • 1-Adamantaneacetic acid (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1-adamantaneacetic acid, HATU, and DIPEA in anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes to ensure full activation of the carboxylic acid.

  • Add pyrrolidine dropwise to the solution.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure product.

Protocol 2: Acyl Chloride-Mediated Synthesis

This classic two-step method involves creating a more reactive intermediate.

Materials:

  • 1-Adamantaneacetic acid (1.0 eq)

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) (1.5 eq)

  • Pyrrolidine (2.2 eq)

  • Triethylamine (Et3N) or Pyridine (as base/scavenger)

  • Anhydrous DCM

Procedure:

  • Step A: Formation of Acyl Chloride

    • In a flask under an inert atmosphere, dissolve 1-adamantaneacetic acid in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride or thionyl chloride at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 1-adamantaneacetyl chloride.

  • Step B: Amide Formation

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve pyrrolidine and triethylamine (as an HCl scavenger) in anhydrous DCM.

    • Slowly add the pyrrolidine solution to the acyl chloride solution.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, wash the mixture with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography as described in Protocol 1.

References

Technical Support Center: Purification of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone.

Troubleshooting Guide

Problem EncounteredPotential CauseSuggested Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of unreacted starting materials (e.g., 1-adamantyl methyl ketone, pyrrolidine).1. Acid-Base Extraction: Perform a liquid-liquid extraction to separate the basic product from neutral or acidic impurities. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product re-extracted into an organic solvent. 2. Column Chromatography: Utilize silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the target compound from less polar starting materials.
Presence of Side-Products Formation of byproducts during the synthesis, such as products from self-condensation of the ketone or over-alkylation of pyrrolidine.1. Chromatographic Purification: Flash column chromatography is often effective. The choice of solvent system will be critical and may require some optimization. A common starting point is a hexane/ethyl acetate gradient. For more polar impurities, a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) can help to reduce tailing of the amine on the silica gel. 2. Crystallization: If the product is a solid, crystallization can be a highly effective purification method. The choice of solvent is crucial; ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Difficulty in Removing Solvent The product may form a thick oil or an amorphous solid that traps residual solvent.1. High-Vacuum Drying: Utilize a high-vacuum pump to remove residual solvents. Gentle heating may be applied if the compound is thermally stable. 2. Lyophilization (Freeze-Drying): If the compound is soluble in a suitable solvent with a relatively high freezing point (e.g., water, tert-butanol), lyophilization can be used to obtain a fine, solvent-free powder.
Product is an Oil and Difficult to Handle The freebase form of the compound may be an oil at room temperature.1. Salt Formation: Convert the freebase to a hydrochloride (HCl) or other salt. Salts are often crystalline and easier to handle and purify by recrystallization. This can be achieved by treating a solution of the freebase in an organic solvent (e.g., diethyl ether, isopropanol) with a solution of HCl in the same or a compatible solvent.
Chiral Isomers Present If the synthesis is not stereospecific, a racemic mixture of enantiomers will be produced.1. Chiral Resolution: For separation of enantiomers, chiral chromatography or diastereomeric salt formation can be employed. The latter involves reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone?

A1: A typical purification workflow would involve an initial workup with acid-base extraction to remove the bulk of neutral or acidic impurities. This is often followed by column chromatography for further purification. If the compound is a solid, recrystallization can be used as a final polishing step. For oily products, conversion to a crystalline salt is recommended.

Q2: What are the recommended solvent systems for column chromatography?

A2: For silica gel column chromatography, a gradient of hexane and ethyl acetate is a good starting point. To minimize tailing of the basic amine product on the acidic silica gel, it is often beneficial to add a small amount of a tertiary amine, such as triethylamine (0.1-1%), to the eluent.

Q3: How can I convert the purified freebase to its hydrochloride salt?

A3: To form the hydrochloride salt, dissolve the purified freebase in a dry, aprotic solvent like diethyl ether or ethyl acetate. Then, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Q4: My purified product is a crystalline solid. How can I further purify it?

A4: If you have a crystalline solid, recrystallization is an excellent method for further purification. You will need to perform a solvent screen to find a suitable solvent or solvent mixture in which your compound has high solubility at an elevated temperature and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolve the crude reaction mixture in diethyl ether (or another suitable organic solvent).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (aq). Repeat this extraction twice.

  • Combine the acidic aqueous layers.

  • Basify the aqueous layer to a pH > 10 by the slow addition of a saturated NaHCO₃ solution or 1M NaOH.

  • Extract the aqueous layer with diethyl ether three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol 2: Flash Column Chromatography

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. Add 0.1% triethylamine to the eluent to reduce tailing.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Crystallization of the Hydrochloride Salt

  • Dissolve the purified 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone freebase in a minimal amount of isopropanol (or another suitable solvent like ethanol or acetone).

  • Slowly add a solution of concentrated HCl in isopropanol dropwise while stirring.

  • Continue adding the HCl solution until the precipitation is complete.

  • Allow the mixture to stand, possibly at a reduced temperature (e.g., 4 °C), to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol and then with diethyl ether.

  • Dry the crystals under vacuum to obtain the pure hydrochloride salt.

Diagrams

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Purification / Isolation cluster_3 Final Product Crude_Product Crude Product Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Impure Freebase Crystallization Crystallization Column_Chromatography->Crystallization Solid Product Salt_Formation Salt Formation Column_Chromatography->Salt_Formation Oily Product Pure_Product Pure Product Crystallization->Pure_Product Salt_Formation->Pure_Product

Caption: Purification workflow for 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone.

References

Technical Support Center: Synthesis of 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Adamantylacetyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the amide coupling reaction between 1-adamantaneacetic acid and pyrrolidine. This typically involves the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Q2: What are the necessary starting materials and reagents?

A2: The key starting materials are 1-adamantaneacetic acid and pyrrolidine. You will also need a suitable amide coupling reagent (e.g., DCC, EDC, HATU), a base (e.g., DIPEA, triethylamine), and an appropriate solvent (e.g., DCM, DMF).

Q3: How can I synthesize the starting material, 1-adamantaneacetic acid?

A3: 1-Adamantaneacetic acid can be synthesized from 1-adamantanol or 1-bromoadamantane through carboxylation using formic acid in the presence of sulfuric acid. Another route involves the hydrolysis of 1-adamantaneacetonitrile.

Q4: What are some common challenges in this synthesis?

A4: Common challenges include low reaction yield, formation of side products (such as N-acylurea from carbodiimide coupling agents), and difficulties in purifying the final product from unreacted starting materials and coupling agent byproducts.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The identity and purity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the amide carbonyl stretch, and Mass Spectrometry (MS) to confirm the molecular weight (C₁₆H₂₅NO, MW: 247.38 g/mol ).[1] Thin Layer Chromatography (TLC) can be used to monitor the reaction progress and assess purity.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent. 2. Deactivated starting materials (e.g., moisture contamination). 3. Insufficient reaction time or temperature. 4. Steric hindrance from the bulky adamantyl group.1. Use a fresh or different coupling reagent (e.g., switch from EDC to HATU). 2. Ensure all glassware is dry and use anhydrous solvents. 3. Monitor the reaction by TLC and consider increasing the reaction time or temperature if no progress is observed.[2] 4. Use a more powerful coupling reagent like HATU or convert the carboxylic acid to a more reactive acid chloride.
Presence of a Major Side Product 1. If using a carbodiimide (DCC, EDC), formation of N-acylurea is a common side reaction.[3] 2. Self-condensation of the starting materials.1. Add an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress N-acylurea formation.[4][5] 2. Control the addition of the coupling reagent and maintain an appropriate temperature.
Difficulty in Product Purification 1. Contamination with unreacted 1-adamantaneacetic acid. 2. Contamination with unreacted pyrrolidine. 3. Contamination with urea byproduct (from DCC or EDC).1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[6] 2. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic amine. 3. If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.[4] If using water-soluble EDC, the urea byproduct can be removed during the aqueous workup.[7]
Product appears oily or does not crystallize 1. Presence of residual solvent. 2. Impurities preventing crystallization.1. Ensure the product is thoroughly dried under high vacuum. 2. Purify the product using column chromatography on silica gel.

Experimental Protocols

Synthesis of 1-Adamantaneacetic Acid (General Method)

A common method for preparing 1-adamantanecarboxylic acid, a precursor to 1-adamantaneacetic acid, involves the carboxylation of adamantane.[8] A subsequent chain extension would be required to get to 1-adamantaneacetic acid. Alternatively, direct synthesis routes are available.

Synthesis of this compound via EDC/HOBt Coupling

This protocol is a representative procedure for amide bond formation.

Materials:

  • 1-Adamantaneacetic acid

  • Pyrrolidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 1-adamantaneacetic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.1 equivalents) to the reaction mixture and stir for 15-30 minutes at 0 °C.

  • Add pyrrolidine (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, 1M HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1-Adamantaneacetic Acid & HOBt in Solvent add_base Add Base (DIPEA/TEA) start->add_base cool Cool to 0°C add_base->cool add_edc Add EDC cool->add_edc stir1 Stir at 0°C add_edc->stir1 add_amine Add Pyrrolidine stir1->add_amine stir2 Stir at RT (12-24h) add_amine->stir2 monitor Monitor by TLC stir2->monitor quench Dilute & Wash (NaHCO₃, HCl, Brine) monitor->quench dry Dry & Concentrate quench->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low or No Product? check_reagents Check Reagent Quality & Dryness start->check_reagents Yes side_product Major Side Product? start->side_product No check_conditions Verify Reaction Time & Temperature check_reagents->check_conditions change_coupling Use Stronger Coupling Agent (e.g., HATU) check_conditions->change_coupling success Problem Solved change_coupling->success add_additive Add HOBt or NHS side_product->add_additive Yes (N-acylurea) purification_issue Purification Difficulty? side_product->purification_issue No add_additive->success acid_wash Wash with Dilute Acid purification_issue->acid_wash Yes (Amine Impurity) base_wash Wash with Dilute Base purification_issue->base_wash Yes (Acid Impurity) filter_urea Filter Insoluble Urea purification_issue->filter_urea Yes (Urea Impurity) acid_wash->success base_wash->success filter_urea->success

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Adamantane Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adamantane chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis and functionalization of adamantane and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Halogenation Reactions

Question: My bromination of adamantane is producing a mixture of 1-bromoadamantane and 2-bromoadamantane, with low selectivity for the desired 1-bromo product. How can I improve the regioselectivity?

Answer:

Low regioselectivity in the bromination of adamantane often arises from reaction conditions that favor radical pathways or do not sufficiently differentiate between the tertiary (bridgehead) and secondary carbons.

Troubleshooting Steps:

  • Reagent Choice: The choice of brominating agent and catalyst is crucial. While molecular bromine can react with adamantane, the conditions significantly influence the product distribution.[1]

  • Catalyst System: For high selectivity towards 1-bromoadamantane, consider using a phase-transfer catalyst system.[2] The use of Lewis acids can promote multiple substitutions, so their concentration should be carefully controlled if polysubstitution is not desired.[1]

  • Reaction Conditions: The reaction mechanism for bromination is often ionic.[1] Ensure your reaction conditions favor this pathway. Avoid conditions that promote free radical formation, such as high temperatures or UV irradiation, unless a radical pathway is intended for a specific functionalization.

Experimental Protocol to Enhance 1-Bromoadamantane Selectivity:

A method providing nearly complete selectivity for 1-bromoadamantane involves a phase-transfer catalyst system. While the specific proprietary catalyst system by Schreiner and Fokin is noted for its high selectivity, a general approach using a phase-transfer catalyst can be employed.[2]

General Protocol:

  • Dissolve adamantane in a suitable nonpolar solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).

  • Add an aqueous solution of the brominating agent (e.g., sodium hypobromite, or bromine with a base).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by GC-MS to determine the ratio of 1-bromoadamantane to 2-bromoadamantane.

  • Upon completion, separate the organic layer, wash with a reducing agent solution (e.g., sodium thiosulfate) to quench excess bromine, followed by water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the product by chromatography or recrystallization.

Logical Workflow for Troubleshooting Bromination:

G start Low Selectivity in Adamantane Bromination reagent Analyze Reagent and Catalyst start->reagent conditions Evaluate Reaction Conditions start->conditions ptc Implement Phase-Transfer Catalysis reagent->ptc For monosubstitution lewis_acid Optimize Lewis Acid Concentration reagent->lewis_acid For controlled polysubstitution radical Avoid Radical-Promoting Conditions conditions->radical protocol Follow High-Selectivity Protocol ptc->protocol lewis_acid->protocol radical->protocol success Achieved High Selectivity for 1-Bromoadamantane protocol->success

Caption: Troubleshooting workflow for improving regioselectivity in adamantane bromination.

Question: I am attempting a polyhalogenation of adamantane, but the reaction is difficult to control and yields a complex mixture of products. How can I achieve a specific higher halogenated derivative?

Answer:

Controlling the degree of polyhalogenation in adamantane can be challenging due to the similar reactivity of the remaining C-H bonds after initial substitution.

Troubleshooting Steps:

  • Catalyst and Stoichiometry: The use of a Lewis acid catalyst is necessary for multiple substitutions.[1] The stoichiometry of both the halogenating agent and the Lewis acid relative to adamantane must be precisely controlled.

  • Reaction Time and Temperature: Carefully monitor the reaction time and control the temperature. Longer reaction times and higher temperatures will generally lead to higher degrees of substitution.

  • Stepwise Halogenation: Consider a stepwise approach where you first synthesize and isolate the monosubstituted adamantane, and then subject it to a second halogenation step under more forcing conditions to obtain the disubstituted product.

ParameterMonohalogenationPolyhalogenation
Catalyst Often not required or phase-transfer catalystLewis Acid (e.g., AlCl₃, FeBr₃) required[1]
Stoichiometry Near 1:1 ratio of adamantane to halogenating agentExcess halogenating agent and controlled amount of catalyst
Conditions Milder conditions (e.g., boiling with bromine)[1]More forcing conditions (stronger Lewis acid, higher temp.)
Nitration Reactions

Question: My nitration of adamantane with nitronium tetrafluoroborate is giving me 1-adamantanol and other oxygenated byproducts instead of 1-nitroadamantane. What is causing this and how can I prevent it?

Answer:

The formation of 1-adamantanol and other oxygenated byproducts during the nitration of adamantane with nitronium tetrafluoroborate is often due to the reaction of the intermediate 1-adamantyl cation with water during the aqueous workup.[3]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware.

  • Solvent Purity: The use of purified, nitrile-free nitromethane or nitroethane as the solvent can improve the yield of 1-nitroadamantane.[3]

  • Reaction Time: Upon prolonged reaction time, the formation of 1-nitroadamantane is favored.[3]

  • Workup Procedure: Modify the workup to minimize contact with water before the desired product is formed. Consider quenching the reaction with an anhydrous base or filtering off the reagents before introducing an aqueous phase.

Proposed Reaction Pathway Leading to Side Products:

G adamantane Adamantane cation 1-Adamantyl Cation adamantane->cation NO₂⁺BF₄⁻ nitro 1-Nitroadamantane cation->nitro NO₂⁻ h2o H₂O (during workup) cation->h2o alcohol 1-Adamantanol (byproduct) h2o->alcohol other Other oxygenated byproducts h2o->other

Caption: Formation of 1-adamantanol during nitration workup.

Question: How can I achieve selective nitration at the bridgehead position of substituted adamantanes?

Answer:

Ozone-mediated nitration with nitrogen dioxide at low temperatures (-78 °C) has been shown to be highly selective for the bridgehead (tertiary) position of adamantane.[4]

Key Factors for Selectivity:

  • Reagent System: The combination of ozone and nitrogen dioxide generates the reactive species, nitrogen trioxide, which is a selective hydrogen abstractor.

  • Temperature: Low temperature is critical for maintaining the selectivity of the reaction.

  • Substituent Effects: Electron-withdrawing substituents on the adamantane cage can influence the ease of substitution at the γ-position and the distribution of N- and O-functionalized products.[4]

Oxidation Reactions

Question: I am trying to synthesize adamantanone by oxidizing adamantane, but I am getting 1-adamantanol as the major product. How can I favor the formation of the ketone?

Answer:

The direct oxidation of adamantane often yields 1-adamantanol as the primary product.[5][6] The formation of adamantanone (2-adamantanone) involves the oxidation of a secondary carbon, which is generally less reactive than the tertiary bridgehead positions. The synthesis of adamantanone from adamantane in concentrated sulfuric acid proceeds through a series of steps.[5]

Reaction Pathway to Adamantanone in H₂SO₄:

  • Initial Oxidation: Adamantane is oxidized to 1-adamantanol.

  • Dehydration: 1-adamantanol is dehydrated in the strong acid to form the 1-adamantyl cation.

  • Rearrangement: An equilibrium is established between the 1-adamantyl cation and the 2-adamantyl cation via a 1,2-hydride shift.

  • Hydration: The 2-adamantyl cation reacts with water to form 2-adamantanol.

  • Oxidation: 2-adamantanol is then oxidized to adamantanone.

Troubleshooting Steps:

  • Reaction Medium: The use of concentrated sulfuric acid is key to facilitating the necessary rearrangements.[1][5]

  • Reaction Time and Temperature: Allow sufficient time for the equilibrium between the adamantyl cations to be established. The specific conditions will influence the rate of each step.

  • Oxidizing Agent: The choice of oxidizing agent within the acidic medium can affect the efficiency of the final oxidation step.

Simplified Pathway Diagram:

G adamantane Adamantane adamantanol1 1-Adamantanol adamantane->adamantanol1 Oxidation cation1 1-Adamantyl Cation adamantanol1->cation1 Dehydration (H₂SO₄) cation2 2-Adamantyl Cation cation1->cation2 1,2-Hydride Shift cation2->cation1 1,2-Hydride Shift adamantanol2 2-Adamantanol cation2->adamantanol2 Hydration adamantanone Adamantanone adamantanol2->adamantanone Oxidation

Caption: Reaction pathway for the synthesis of adamantanone from adamantane.

Question: My oxidation reaction is producing a mixture of 1-adamantanol and 2-adamantanone. How can I control the product ratio?

Answer:

The ratio of tertiary alcohol (1-adamantanol) to secondary ketone (2-adamantanone) in adamantane oxidation depends significantly on the catalyst and reaction conditions.

Catalyst SystemPredominant Product(s)Reference
Vanadium-substituted phosphomolybdates (e.g., H₅PV₂Mo₁₀O₄₀) with O₂1-Adamantanol is the major product, with some secondary C-H oxygenated products.[6]
Phthalimide-N-oxyl (PINO) radical with O₂ and COCan lead to a mixture of 1-adamantanol and 2-adamantanone.[2]

To favor 1-adamantanol:

  • Employ catalyst systems known to selectively oxidize the tertiary C-H bond. Vanadium-substituted polyoxometalates have shown high yields for 1-adamantanol.[6]

To favor 2-adamantanone:

  • This is more challenging via direct oxidation of adamantane. A multi-step synthesis as described in the previous question is generally more effective.

Rearrangements and Isomerizations

Question: I am trying to synthesize a substituted adamantane, but I am observing skeletal rearrangements leading to unexpected isomers. How can I prevent this?

Answer:

Skeletal rearrangements are common in adamantane chemistry, especially under acidic conditions that promote the formation of carbocation intermediates. The synthesis of adamantane itself relies on a Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene.[2]

Troubleshooting Steps:

  • Avoid Strong Acids: If rearrangements are undesirable, avoid the use of strong Lewis acids or superacids.

  • Use Radical-Based Functionalization: Radical C-H functionalization methods can often avoid carbocationic intermediates and thus prevent skeletal rearrangements.[2]

  • Protecting Groups: If acidic conditions are necessary for a particular transformation, consider if protecting groups can be used to prevent the initiation of a rearrangement cascade.

  • Lower Temperatures: Running reactions at lower temperatures can sometimes disfavor rearrangement pathways, which often have a higher activation energy than the desired reaction.

Experimental Protocol for C-H Alkylation via Radical Pathway (to avoid rearrangement):

This protocol is based on a photochemical alkylation strategy with high selectivity for the tertiary position of adamantane.[2]

  • In a reaction vessel, combine adamantane, the desired alkene, and a photocatalyst (e.g., benzophenone).

  • Use a suitable solvent, ensuring all reactants are dissolved.

  • Irradiate the mixture with a UV lamp (e.g., a mercury lamp) at a controlled temperature.

  • Monitor the reaction by GC-MS or NMR to follow the consumption of starting materials and the formation of the alkylated adamantane product.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product using column chromatography to separate the desired alkylated adamantane from any unreacted starting materials and catalyst.

This technical support guide provides a starting point for troubleshooting common side reactions in adamantane chemistry. For more specific issues, consulting the primary literature is highly recommended.

References

Technical Support Center: Degradation Pathways of Adamantyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adamantyl compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for adamantyl compounds?

A1: The degradation of adamantyl compounds is primarily characterized by oxidation, with the most common pathways being microbial and enzymatic.[1] Cytochrome P450 (CYP) enzymes, particularly from bacteria and in the mammalian liver, play a crucial role in the hydroxylation of the adamantane cage.[1] This process is highly regioselective, favoring the tertiary carbon positions (bridgehead carbons) to form hydroxylated metabolites.[1]

Q2: Why are adamantyl compounds generally resistant to degradation?

A2: The adamantane cage is a rigid, diamond-like structure with high chemical stability.[1] This inherent stability, along with its high lipophilicity, makes it resistant to both chemical and microbial degradation under many conditions.[1][2] The bulky nature of the adamantyl group can also sterically hinder the approach of metabolic enzymes to nearby functional groups, further contributing to its metabolic stability.[2]

Q3: What are the major metabolites formed during the degradation of adamantane?

A3: The primary metabolites of adamantane are mono- and dihydroxy derivatives.[1] For instance, microbial transformation by organisms like Pseudomonas putida can yield 1-adamantanol.[1] Further oxidation can lead to the formation of diols, such as 1,3-adamantanediol and 1,4-adamantanediol.[1] In some bacterial pathways, oxidation can also lead to the formation of ketones like 4-oxoadamantane-5-one and 5-hydroxyadamantane-2-one.[1]

Q4: How does the substitution on the adamantane ring affect its degradation?

A4: Substituents on the adamantane ring can influence the rate and site of metabolism. While the adamantane core itself is stable, functional groups attached to it can be sites for metabolic reactions. However, the bulky adamantane structure can also shield these functional groups from enzymatic degradation, thereby increasing the metabolic stability of the entire molecule.[2][3]

Troubleshooting Guides

Issue 1: Low or no conversion of the adamantyl compound in a microbial degradation experiment.

Possible Cause Troubleshooting Step
Inappropriate microbial strain Ensure the selected microbial strain is known to metabolize adamantane or similar cage-like hydrocarbons. Strains of Pseudomonas, Streptomyces, and certain actinobacteria have shown efficacy.[1]
Poor bioavailability of the compound Adamantyl compounds are highly lipophilic and have low water solubility.[4] Add a co-solvent or surfactant (e.g., Tween 80) to the culture medium to increase the compound's bioavailability.
Lack of co-metabolism Some microorganisms may only degrade adamantane in the presence of a more readily available carbon source (co-metabolism).[1] Ensure the culture medium contains a suitable primary carbon source.
Inhibitory concentration of the compound High concentrations of the adamantyl compound may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal, non-inhibitory concentration.

Issue 2: Difficulty in identifying metabolites from in vitro metabolism assays (e.g., with liver microsomes).

Possible Cause Troubleshooting Step
Low metabolite concentration Increase the incubation time, protein concentration (liver microsomes), or initial substrate concentration to generate higher levels of metabolites. Be mindful of potential substrate inhibition at very high concentrations.
Inappropriate analytical method Utilize highly sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for detection.[5] For structural elucidation of unknown metabolites, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[6]
Metabolite instability Some hydroxylated metabolites may be unstable. Ensure proper sample handling and storage (e.g., immediate analysis or storage at -80°C).
Interference from matrix components Employ appropriate sample preparation techniques, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering matrix components before LC-MS analysis.[7]

Issue 3: Poor yield of hydroxylated products in enzymatic reactions with Cytochrome P450.

Possible Cause Troubleshooting Step
Suboptimal reaction conditions Optimize reaction parameters such as pH, temperature, and incubation time. Ensure the presence of necessary cofactors like NADPH and an efficient NADPH regeneration system.[8]
Enzyme inactivation Cytochrome P450 enzymes can be prone to inactivation. Handle the enzyme carefully, avoiding repeated freeze-thaw cycles. Consider using a stabilized enzyme preparation if available.
Low substrate affinity The specific CYP isoform being used may have a low affinity for the adamantyl substrate. Screen a panel of different CYP isoforms to identify the most active one.
Product inhibition The formed hydroxylated product may inhibit the enzyme. Monitor the reaction progress over time and consider strategies to remove the product as it is formed, if feasible.

Quantitative Data Summary

Table 1: Yields of Adamantane Hydroxylation Products from Microbial Transformation

MicroorganismSubstrateProduct(s)Yield (%)Reference
Streptomyces griseoplanusAdamantane1-Adamantanol32[1]
Streptomyces sp. SA81-Adamantanol1,3-Adamantanediol69 (conversion)[1]
Streptomyces sp. SA81-Adamantanol1,4-Adamantanediol~15 (by-product)[1]

Experimental Protocols

Protocol 1: Microbial Degradation of Adamantane

  • Culture Preparation: Inoculate a suitable microbial strain (e.g., Pseudomonas putida) into a nutrient-rich broth and incubate until it reaches the mid-logarithmic growth phase.

  • Induction (if necessary): If using an inducible system, add the appropriate inducer to the culture and continue incubation for the required period to induce the expression of degradative enzymes.

  • Substrate Addition: Prepare a stock solution of the adamantyl compound in a suitable solvent (e.g., dimethyl sulfoxide). Add the substrate to the microbial culture to the desired final concentration.

  • Incubation: Continue to incubate the culture under controlled conditions (temperature, shaking).

  • Sampling: At various time points, withdraw aliquots of the culture.

  • Extraction: Centrifuge the samples to separate the cells from the supernatant. Extract the supernatant and the cell pellet separately with an organic solvent (e.g., ethyl acetate).

  • Analysis: Combine the organic extracts, evaporate the solvent, and reconstitute the residue in a suitable solvent for analysis by LC-MS or GC-MS to identify and quantify the parent compound and its metabolites.

Protocol 2: In Vitro Metabolism of Adamantyl Compounds using Liver Microsomes

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the adamantyl compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to interact with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS analysis of the parent compound and its metabolites.

Visualizations

Degradation_Pathway_Adamantane cluster_microbial Microbial Degradation cluster_bacterial Bacterial Oxidation (e.g., Pseudomonas putida) Adamantane Adamantane Adamantanol 1-Adamantanol Adamantane->Adamantanol Hydroxylation (Cytochrome P450) Adamantanediol 1,3-Adamantanediol 1,4-Adamantanediol Adamantanol->Adamantanediol Further Hydroxylation Adamantane2 Adamantane Oxoadamantane 4-Oxoadamantane-5-one Adamantane2->Oxoadamantane Camphor-1,2-monooxygenase Hydroxyadamantanone 5-Hydroxyadamantane-2-one Adamantane2->Hydroxyadamantanone Camphor-5-monooxygenase

Caption: Proposed microbial degradation pathways of adamantane.

Experimental_Workflow_Metabolite_ID start Start: Adamantyl Compound Metabolism (In vivo or In vitro) sample_prep Sample Preparation (e.g., Extraction, Precipitation) start->sample_prep lcms_analysis LC-MS Analysis (Detection of Parent & Metabolites) sample_prep->lcms_analysis hrms High-Resolution MS (Accurate Mass for Formula Determination) lcms_analysis->hrms nmr NMR Spectroscopy (Structural Elucidation) lcms_analysis->nmr metabolite_id Metabolite Identification hrms->metabolite_id nmr->metabolite_id

Caption: Workflow for adamantane metabolite identification.

References

Technical Support Center: Adamantane Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adamantane derivative synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Selectivity in Adamantane Functionalization

Q1: My bromination of adamantane yields a mixture of 1-bromoadamantane and poly-brominated species (e.g., 1,3-dibromoadamantane). How can I improve selectivity for the mono-substituted product?

A1: Achieving high selectivity for mono-bromination over di- or poly-bromination is a common challenge. The key is to control the reaction conditions to favor the formation of the desired product.

  • Problem: Over-bromination is often due to the high reactivity of the adamantane cage, especially at the tertiary bridgehead positions.

  • Solution:

    • Reagent Choice: Using elemental bromine is a common method. Some protocols report high yields by reacting adamantane with an excess of liquid bromine.[1]

    • Catalyst Systems: The use of a phase-transfer catalyst system has been reported to provide nearly complete selectivity for the more substituted product, 1-bromoadamantane.[2] Another approach involves catalytic bromination using bromotrichloromethane in the presence of a Mo(CO)₆ catalyst, which offers a high yield under relatively mild conditions.[3]

    • Reaction Control: Carefully control the stoichiometry of the brominating agent. Using adamantane as the limiting reagent can sometimes lead to poly-substitution. Ensure precise temperature control, as higher temperatures can increase the rate of side reactions.[1][3]

Q2: I am attempting a C-H functionalization/alkylation and getting a complex mixture of products. How can I selectively functionalize the tertiary (3°) C-H bond?

A2: The adamantane cage has two types of C-H bonds: tertiary (methine) at the bridgehead positions and secondary (methylene) on the bridges. The tertiary C–H bonds are unusually strong (BDE of 99 kcal/mol), which presents a functionalization challenge.[4]

  • Problem: Many traditional functionalization methods are unselective and can lead to mixtures of substitution products.[2]

  • Solution: Catalyst-Controlled Reactions:

    • Photoredox and H-Atom Transfer (HAT) Catalysis: Recent advances have shown that a dual catalytic system, using an iridium photocatalyst in tandem with a quinuclidine-based HAT catalyst, can achieve remarkable selectivity (>20:1) for the 3° position.[2] This method demonstrates excellent functional group tolerance and is effective for a broad scope of adamantane derivatives, including those found in clinically approved drugs.[4][5]

    • Polar Effects: The selectivity of these newer HAT catalyst systems is attributed to a preference for activating the most electron-rich "hydridic" C-H bond, a reversal of selectivity compared to many other catalytic systems.[2] This allows for the dominant functionalization of adamantane even in the presence of other, weaker C-H bonds.[4][5]

Issue 2: Impurities from Starting Materials and Side Reactions

Q3: In my synthesis of Memantine (1-amino-3,5-dimethyladamantane), I'm detecting impurities that are difficult to remove. What are their likely sources?

A3: Impurities in the final Memantine product are often traced back to the purity of the starting materials or intermediates.[6]

  • Common Impurities: Two common process-related impurities are 1-Amino-3,5,7-trimethyladamantane (Me-MMN) and 1-Amino-3-methyladamantane (DesMe-MMN).[6] Another potential impurity is 1,3-diacetamido-5,7-dimethyl adamantane, which can arise if the di-substituted adamantane is present in the starting material.[7]

  • Source: The presence of these impurities in the final product is closely correlated to the impurities present in the starting material, such as 1-bromo-3,5-dimethyladamantane (Br-DMAD).[6]

  • Troubleshooting:

    • Analyze Starting Materials: Use Gas Chromatography (GC) to analyze the purity of your Br-DMAD and other intermediates like 1-acetamido-3,5-dimethyladamantane. Batches with high levels of impurities should be purified before proceeding.[6]

    • Control Reaction Stoichiometry: During the synthesis of 1-acetamido-3,5-dimethyladamantane from 1,3-dimethyladamantane, ensure controlled conditions to prevent the attachment of the acetamido group to both tertiary carbons.[7]

Q4: My synthesis of Amantadine (1-aminoadamantane) from adamantane resulted in a low yield and several byproducts. What are some common pitfalls?

A4: Traditional multi-step syntheses of amantadine can suffer from low overall yields (48-58%).[8]

  • Problem: Methods involving nitration or bromination can be inefficient. For instance, using a haloadamantane can release large quantities of acid, and attempts to neutralize this can create byproducts.[9]

  • Improved Synthetic Routes:

    • Microwave-Assisted Synthesis: A two-step, microwave-assisted method starting from adamantane via a Ritter-type reaction to form N-(1-adamantyl)acetamide, followed by hydrolysis, has been shown to produce amantadine hydrochloride with a 71% overall yield and 99% purity. This method avoids hazardous reagents like liquid bromine.[8]

    • One-Pot Synthesis from 1-Bromoadamantane: A convenient two-step, one-pot procedure starting from 1-bromoadamantane and using formamide has been reported to achieve an overall yield of 88%.[10]

Issue 3: Purification and Isolation Challenges

Q5: What are the most effective general methods for purifying crude adamantane derivatives?

A5: The choice of purification method depends on the physical properties of your derivative (solid/liquid, polarity) and the nature of the impurities.

  • Recrystallization: This is a highly effective method for solid adamantane derivatives. Adamantane's high melting point and crystalline nature make it suitable for this technique.[11]

    • Solvent Choice: Common solvents include methanol, ethanol, or mixed solvent systems like ethanol/diethyl ether or acetone/water.[1][12][13] For example, 3-methanesulfonyloxy-1-adamantyl methacrylate can be recrystallized from diethyl ether to achieve a purity of over 99%.[12]

  • Column Chromatography: Standard column chromatography on silica gel is frequently used to separate adamantane derivatives from byproducts, such as separating 1,2-dichloroadamantane from its elimination byproduct.[14] Reversed-phase high-performance liquid chromatography (RP-HPLC) on C18-modified columns also shows high selectivity and can be used for purification control and quantitative identification.[15]

  • Distillation/Sublimation: Adamantane itself sublimes slowly even at room temperature.[] For derivatives that are volatile and thermally stable, vacuum distillation can be an effective purification method.[14]

  • Solvent Washing/Precipitation: By-products can sometimes be removed by precipitating them with a poor solvent. For instance, a polymeric byproduct can be precipitated from a reaction mixture by adding methanol, removed by filtration, and then the target compound can be isolated.[12]

Quantitative Data Summary

Table 1: Comparison of Purification Methods for Memantine Hydrochloride

Purification MethodSolvent SystemPurity (GC)Max Single ImpurityYieldReference
RecrystallizationAcetone99.18%0.77%26%[13]
RecrystallizationEthanol99.34%0.54%38%[13]
RecrystallizationEthanol / Ethyl Acetate (5:4 v/v)Not specifiedNot specifiedNot specified[17]
RecrystallizationAcetone / WaterNot specified0.26% - 0.41%Not specified[13]

Table 2: Selectivity in Adamantane C-H Functionalization

Catalyst SystemSubstrate CompetitionMajor ProductAdamantane Product YieldReference
Ir-photocatalyst / Quinuclidine HAT catalystAdamantane vs. OctanalAdamantane Alkylation46-80%[2][4]
Other Photochemical SystemsAdamantane vs. OctanalKetone from OctanalLower / Minor Product[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1-Bromoadamantane

This protocol is adapted from a method reporting a high yield.[1]

Materials:

  • Adamantane (30g)

  • Liquid Bromine (24 mL, excess)

  • Saturated Sodium Hydrogen Sulfite Solution

  • Methanol

Procedure:

  • In a suitable reaction flask, add 30g of adamantane.

  • Carefully add 24 mL of liquid bromine.

  • Heat the reaction mixture at 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • Allow the mixture to stand overnight at room temperature.

  • Recover the excess bromine via distillation.

  • Neutralize the remaining bromine by adding 20 mL of saturated sodium hydrogen sulfite solution.

  • Filter the resulting solid product.

  • Wash the filter cake with water until neutral.

  • Dry the solid product.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane. (Reported yield: 93%).

Visualizations

Troubleshooting Workflow for Adamantane Purification

This diagram outlines a general decision-making process for purifying a crude adamantane derivative after initial workup.

PurificationWorkflow start Crude Reaction Mixture (Post-Workup) is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize  Yes column Column Chromatography (Silica or RP-HPLC) is_solid->column No / Oily Solid   check_purity1 Check Purity (TLC, GC, NMR) recrystallize->check_purity1 final_product1 Pure Product check_purity1->final_product1 Purity >98% check_purity1->column Impurities Remain check_purity2 Check Purity (TLC, GC, NMR) column->check_purity2 final_product2 Pure Product check_purity2->final_product2 Purity >98% distill Distillation / Sublimation (if volatile & stable) check_purity2->distill Impurities Remain

Caption: A decision tree for selecting a purification method.

Relationship Between Reactivity and Impurity Formation

This diagram illustrates how reaction conditions can influence the formation of desired mono-substituted products versus undesired poly-substituted impurities.

ImpurityFormation adamantane Adamantane Substrate c1 adamantane->c1 c2 adamantane->c2 conditions Reaction Conditions conditions->c1 conditions->c2 sub_mono Mono-substituted Product (Desired) sub_poly Poly-substituted Impurity (Undesired) c1->sub_mono Controlled Stoichiometry Selective Catalyst c2->sub_poly Excess Reagent Harsh Conditions

Caption: Factors influencing product vs. impurity formation.

References

Technical Support Center: Characterization of Adamantyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of adamantyl compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of adamantyl compounds often challenging?

A1: The unique properties of the adamantane cage, including its rigidity, high symmetry, and lipophilicity, can introduce several challenges in analytical characterization. These include:

  • Solubility Issues: Adamantyl compounds are often poorly soluble in polar solvents, which can complicate sample preparation for techniques like NMR spectroscopy.[1][2]

  • Crystallographic Disorder: The globular shape of the adamantane moiety can lead to orientational disorder in the crystal lattice, making structure determination by X-ray crystallography difficult.[3][4][5][6][7][8][9]

  • Complex NMR Spectra: The compact and rigid structure can result in overlapping signals in ¹H and ¹³C NMR spectra, making unambiguous assignment challenging.[10]

  • Mass Spectrometry Fragmentation: The stable adamantane cage can lead to complex fragmentation patterns in mass spectrometry, sometimes involving cage-opening rearrangements, which can complicate spectral interpretation.[11][12][13][14][15]

Q2: I'm observing significant signal overlap in the ¹H NMR spectrum of my adamantyl derivative. What can I do to resolve the signals?

A2: Signal overlap in the NMR spectra of adamantyl compounds is a common issue due to the compact nature of the cage.[10] Here are several strategies to address this:

  • Use a Higher Field Spectrometer: Higher magnetic field strengths will increase the chemical shift dispersion, potentially resolving overlapping signals.

  • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to resolve individual proton and carbon signals and establish connectivity.

  • Solvent Effects: Changing the solvent can sometimes induce small changes in chemical shifts that may resolve overlapping resonances.

  • Temperature Variation: Acquiring spectra at different temperatures can also alter chemical shifts and potentially resolve overlapping signals.

Q3: My adamantyl compound is difficult to crystallize, and when it does, the X-ray diffraction data is poor. How can I improve my chances of obtaining a good crystal structure?

A3: Crystallization of adamantyl compounds can be hampered by their tendency for disorder.[3][6][7][9] Here are some troubleshooting tips:

  • Co-crystallization: Co-crystallizing the adamantyl compound with another molecule can sometimes lead to more ordered crystal packing.

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures for crystallization. Slow evaporation, vapor diffusion, and cooling crystallization are common techniques to try.

  • Low-Temperature Data Collection: Collecting diffraction data at low temperatures (e.g., 100 K) can reduce thermal motion and may help to resolve disorder.[16]

  • Refinement Strategies for Disorder: If disorder is present, it can often be modeled during crystallographic refinement. This may involve refining the adamantyl group over two or more positions with variable occupancies.[3][4][5]

Q4: The mass spectrum of my adamantyl derivative shows unexpected fragmentation patterns, including ions that suggest the adamantane cage has opened. Is this normal?

A4: Yes, cage-opening fragmentation pathways are known to occur in the mass spectrometry of adamantane derivatives, particularly under high-energy ionization conditions like electron ionization (EI).[13][14] The rigid adamantane cage can undergo rearrangement to form more stable aromatic ions.[11][13]

  • Soft Ionization Techniques: To minimize fragmentation and observe a stronger molecular ion peak, consider using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Tandem Mass Spectrometry (MS/MS): To understand the fragmentation pathways, you can perform MS/MS experiments to isolate a specific ion and observe its daughter fragments.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Troubleshooting Steps
Poor solubility in common NMR solvents (e.g., CDCl₃, DMSO-d₆) High lipophilicity and rigidity of the adamantane cage.[1][2]1. Try less common deuterated solvents such as benzene-d₆, toluene-d₈, or THF-d₈. 2. Gently warm the sample to increase solubility (check for sample stability first). 3. For solid-state NMR, solubility is not an issue.
Broad, unresolved signals in ¹H or ¹³C NMR Aggregation of the adamantyl compound in solution.1. Decrease the concentration of the sample. 2. Acquire the spectrum at a higher temperature to break up aggregates. 3. Change to a solvent that better solvates the molecule.
Ambiguous assignment of quaternary carbons Lack of attached protons makes them undetectable in HSQC and difficult to assign in ¹³C spectra.1. Use HMBC experiments to look for long-range correlations from protons to the quaternary carbon. 2. Compare the experimental chemical shifts to those predicted by computational methods (DFT).[17]
Mass Spectrometry (MS)
Problem Possible Cause Troubleshooting Steps
Weak or absent molecular ion peak Extensive fragmentation of the adamantane cage.[11][13]1. Use a soft ionization technique like ESI or chemical ionization (CI). 2. Optimize the ionization source parameters (e.g., lower the fragmentor voltage in ESI).
Complex fragmentation pattern with many peaks Multiple fragmentation pathways, including cage rearrangements.[11][13][14]1. Perform high-resolution mass spectrometry (HRMS) to obtain accurate masses and elemental compositions of the fragments. 2. Use MS/MS to establish fragmentation relationships between ions. 3. Compare the observed fragmentation pattern with literature data for similar adamantyl compounds.
Difficulty distinguishing between isomers Isomers may produce very similar mass spectra.1. Couple the mass spectrometer to a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to separate the isomers before analysis.
X-ray Crystallography
Problem Possible Cause Troubleshooting Steps
Orientational disorder of the adamantyl group The globular shape of the adamantane cage allows it to adopt multiple orientations within the crystal lattice.[3][4][6][7][8][9]1. Collect diffraction data at low temperature to reduce thermal motion. 2. During structure refinement, model the adamantyl group in multiple orientations with refined site occupancy factors.[3][4][5] 3. If the disorder is severe, consider if the space group symmetry is lower than initially determined.
Poor crystal quality or twinning Weak intermolecular interactions leading to poorly ordered crystals.1. Screen a wide variety of crystallization conditions (solvents, temperature, concentration).[18] 2. Try to grow crystals of a salt or co-crystal of your compound.[19] 3. Use a crystal from a different batch.

Quantitative Data Summary

Table 1: Common Mass Spectral Fragments of Adamantane (Electron Ionization)
m/z Relative Intensity Possible Fragment
136Moderate[C₁₀H₁₆]⁺ (Molecular Ion)
135Strong[C₁₀H₁₅]⁺ (Loss of H)
93Strong[C₇H₉]⁺
79Strong[C₆H₇]⁺
91Moderate[C₇H₇]⁺
107Moderate[C₈H₁₁]⁺
77Moderate[C₆H₅]⁺
80Moderate[C₆H₈]⁺
81Moderate[C₆H₉]⁺
92Moderate[C₇H₈]⁺
94Moderate[C₇H₁₀]⁺
(Data compiled from NIST Mass Spectrometry Data Center and other sources)[13][20]
Table 2: Examples of Orientational Disorder in Adamantyl Compounds from X-ray Crystallography
Compound Disorder Description Refined Site Occupancy Ratios
2-(Adamantan-1-yl)-2-oxoethyl benzoateTwo-fold rotation disorder0.695(4) : 0.305(4)
(1-adamantyl)methyl-1-adamantanecarboxylatePositional and orientational disorderMajor site: 95%, Minor site: 5%
(Data extracted from cited literature)[3][4]

Experimental Protocols

General Protocol for NMR Characterization of an Adamantyl Compound
  • Sample Preparation:

    • Dissolve 5-10 mg of the adamantyl compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, benzene-d₆).

    • If solubility is an issue, gentle heating or sonication may be applied. Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize shimming to obtain sharp peaks.

    • Integrate the signals and determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if necessary):

    • If signal overlap is present or assignments are ambiguous, acquire 2D NMR spectra:

      • COSY: To identify proton-proton couplings.

      • HSQC: To correlate protons with their directly attached carbons.

      • HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which is particularly useful for assigning quaternary carbons.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting cluster_solutions Solutions synthesis Synthesized Adamantyl Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr Structure Verification ms Mass Spectrometry purification->ms Molecular Weight Confirmation xray X-ray Crystallography purification->xray 3D Structure Determination nmr_issue Signal Overlap nmr->nmr_issue ms_issue Fragmentation ms->ms_issue xray_issue Disorder xray->xray_issue two_d_nmr 2D NMR nmr_issue->two_d_nmr soft_ionization Soft Ionization ms_issue->soft_ionization low_temp_xray Low-Temp Data Collection xray_issue->low_temp_xray nmr_troubleshooting cluster_solutions Potential Solutions start ¹H NMR Spectrum Shows Signal Overlap higher_field Use Higher Field Spectrometer start->higher_field two_d_nmr Acquire 2D NMR (COSY, HSQC) start->two_d_nmr solvent Change Solvent start->solvent temperature Vary Temperature start->temperature end Resolved Spectrum & Unambiguous Assignment higher_field->end two_d_nmr->end solvent->end temperature->end xray_disorder cluster_data_collection Data Collection cluster_refinement Structure Refinement cluster_crystallization Crystallization Strategy start Poor Quality X-ray Data (Disorder Suspected) low_temp Collect Data at Low Temperature start->low_temp model_disorder Model Disorder (Multiple Orientations) start->model_disorder co_crystal Attempt Co-crystallization start->co_crystal solvent_screen Screen More Solvents start->solvent_screen end Improved Crystal Structure low_temp->end model_disorder->end co_crystal->end solvent_screen->end

References

Technical Support Center: Resolving NMR Peaks in Adamantane Structures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR peaks in adamantane-containing molecules.

Troubleshooting Guides

Issue 1: Overlapping and Poorly Resolved Peaks in ¹H NMR Spectra

Question: My ¹H NMR spectrum of a substituted adamantane shows broad singlets and significant peak overlap, making it impossible to assign protons or determine coupling constants. What steps can I take to resolve these signals?

Answer:

Signal overlap is a common challenge in the ¹H NMR of adamantane derivatives due to the rigid cage structure and the presence of numerous chemically similar protons. Follow this troubleshooting guide to improve spectral resolution.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Concentration: Ensure your sample is not too concentrated, as this can lead to peak broadening. Conversely, a very dilute sample may require a significantly longer acquisition time.

    • Solvent: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆). Solvent effects can alter the chemical shifts of protons, potentially resolving overlapping signals.

    • Purity: Ensure your sample is free of paramagnetic impurities, which can cause significant line broadening.

  • Adjust Acquisition Parameters:

    • Higher Magnetic Field: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). The chemical shift dispersion increases with the magnetic field strength, which can resolve overlapping multiplets.

    • Acquisition Time (AT): Increase the acquisition time to improve digital resolution. A longer AT allows for the detection of slowly decaying signals, resulting in sharper lines.

    • Temperature: For some derivatives, acquiring the spectrum at a different temperature may help resolve signals, especially if conformational exchange is a contributing factor.

  • Utilize 2D NMR Techniques:

    • If the above steps are insufficient, 2D NMR is the most powerful tool for resolving overlapping signals and assigning the structure. The recommended workflow is outlined in the diagram below.

Experimental Workflow for Resolving Adamantane NMR Signals

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis for Signal Resolution cluster_assignment Structure Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Initial Assessment DEPT Acquire DEPT-135 C13_NMR->DEPT Determine CH, CH₂, CH₃ Multiplicity COSY Acquire ¹H-¹H COSY DEPT->COSY Proceed if ¹H is complex Assign_Protons Assign Proton Spin Systems COSY->Assign_Protons Identify H-H Couplings HSQC Acquire ¹H-¹³C HSQC Assign_Carbons Assign Carbons and Quaternary Centers HSQC->Assign_Carbons Assign Protonated Carbons HMBC Acquire ¹H-¹³C HMBC Final_Structure Confirm Final Structure HMBC->Final_Structure Confirm Connectivity and Assign Quaternary Carbons Assign_Protons->HSQC Correlate Protons to Attached Carbons Assign_Carbons->HMBC Identify Long-Range H-C Correlations

Caption: A typical experimental workflow for resolving and assigning NMR signals in adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my adamantane derivative so broad?

A1: Broad peaks in the NMR spectra of adamantane derivatives can arise from several factors:

  • Molecular Tumbling: Although adamantane itself is highly symmetric and tumbles rapidly in solution, leading to sharp lines, bulky or polar substituents can slow down molecular tumbling, resulting in broader signals.

  • Unresolved Coupling: The rigid cage structure often leads to complex, long-range W-coupling (4-bond) which may not be fully resolved, causing the appearance of broad singlets.

  • Sample Concentration and Purity: High sample concentration can lead to aggregation and peak broadening. Paramagnetic impurities can also significantly broaden NMR signals.

  • Shimming: Poor magnetic field homogeneity (shimming) will result in broad peaks.

Q2: How can I use 2D NMR to assign the protons and carbons in my substituted adamantane?

A2: A combination of 2D NMR experiments is essential for unambiguous assignment:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It helps to trace out the proton spin systems within the adamantane cage.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for assigning the protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away (and sometimes 4 bonds). It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Q3: What are typical ¹H and ¹³C chemical shifts for an unsubstituted adamantane core?

A3: The high symmetry of unsubstituted adamantane results in a very simple NMR spectrum. The typical chemical shifts in CDCl₃ are provided in the table below. These can serve as a baseline for understanding the effect of substituents.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methine (CH)~1.87~28.5
Methylene (CH₂)~1.76~37.9

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Q4: My HMBC experiment is not showing correlations to a suspected quaternary carbon. What could be the problem?

A4: The absence of a cross-peak in an HMBC spectrum does not definitively mean there is no correlation. The intensity of an HMBC cross-peak depends on the value of the long-range J-coupling constant (ⁿJCH). If this coupling is very small (close to 0 Hz), the cross-peak may not be observed.

Troubleshooting Steps:

  • Optimize the Long-Range Coupling Delay: The HMBC experiment is optimized for a specific range of coupling constants (typically 4-10 Hz). If you suspect a very small or very large coupling, you may need to run the experiment with a different delay. Some recommendations suggest running two HMBC experiments, one optimized for ~5 Hz and another for ~10 Hz, to detect a wider range of correlations.

  • Increase Number of Scans: HMBC is less sensitive than HSQC. Increasing the number of scans can help to detect weak correlations.

  • Check for ⁴JCH Correlations: While typically showing ²JCH and ³JCH correlations, sometimes ⁴JCH can be observed in rigid systems like adamantane. Conversely, some ³JCH couplings can be close to zero due to the Karplus relationship, making them unobservable.

Experimental Protocols

General Sample Preparation
  • Dissolve the Sample: Dissolve 5-10 mg of the adamantane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Ensure Homogeneity: Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube. The sample height should be approximately 4-5 cm.

Protocol 1: Standard ¹H NMR Acquisition
  • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker systems) is typically sufficient.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, depending on concentration.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

Protocol 2: Standard ¹³C NMR Acquisition
  • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker systems).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on concentration and solubility.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz.

Protocol 3: 2D ¹H-¹H COSY
  • Pulse Program: Gradient-selected COSY (e.g., cosygpqf on Bruker systems).

  • Data Points (TD): 2048 in F2, 256-512 in F1.

  • Acquisition Time (AQ): ~0.2 seconds in F2.

  • Number of Scans (NS): 2-8 per increment.

  • Processing: Apply a sine-bell window function in both dimensions.

Protocol 4: 2D ¹H-¹³C HSQC
  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Data Points (TD): 1024 in F2, 256 in F1.

  • Spectral Width (SW): Cover the full proton range in F2 and the aliphatic/olefinic carbon range in F1.

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Number of Scans (NS): 4-16 per increment.

  • Processing: Apply a squared sine-bell window function in both dimensions.

Protocol 5: 2D ¹H-¹³C HMBC
  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems).

  • Data Points (TD): 2048 in F2, 256-512 in F1.

  • Long-Range Coupling Delay: Optimized for an average ⁿJCH of 8 Hz.

  • Number of Scans (NS): 16-64 per increment.

  • Processing: Apply a sine-bell window function in both dimensions.

Data Presentation: Example Chemical Shifts for Substituted Adamantanes

The following table summarizes typical ¹³C NMR chemical shifts for 1-substituted adamantanes to illustrate the effect of different functional groups on the adamantane cage.

Substituent (at C1)C1 (ppm)C2 (β) (ppm)C3 (γ) (ppm)C4 (δ) (ppm)
-H28.537.928.537.9
-CH₃31.945.128.938.3
-NH₂49.844.929.536.4
-OH67.844.130.935.7
-Cl67.943.131.535.4
-Br60.144.932.135.3

Data compiled from various sources and are approximate.

Troubleshooting Logic Diagram

troubleshooting_logic Start Poorly Resolved ¹H NMR Spectrum Check_Sample Check Sample Preparation (Concentration, Purity, Solvent) Start->Check_Sample Check_Sample->Start Sample Issues (Re-prepare) Optimize_Acq Optimize Acquisition Parameters (Higher Field, Longer AT) Check_Sample->Optimize_Acq Sample OK Run_2D Run 2D NMR Experiments (COSY, HSQC, HMBC) Optimize_Acq->Run_2D Still Overlapping Resolved Spectrum Resolved Optimize_Acq->Resolved Resolution Improved Run_2D->Resolved Signals Assigned Not_Resolved Still Unresolved Run_2D->Not_Resolved Ambiguity Remains Consult Consult NMR Specialist Not_Resolved->Consult

Caption: A decision tree for troubleshooting poorly resolved ¹H NMR spectra of adamantane derivatives.

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for determining the purity of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of the target compound.

Introduction to 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone

2-(1-adamantyl)-1-pyrrolidin-1-ylethanone is a chemical compound featuring a bulky adamantyl group attached to a pyrrolidinone core. The unique structural characteristics of this molecule necessitate robust analytical methods for accurate purity determination and impurity profiling. The choice of method can significantly impact the detection limits, specificity, and overall reliability of the purity assessment.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the purity analysis of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone.

Table 1: Comparison of Analytical Techniques for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Typical Purity Range 95-100%90-100%90-100%
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.005%~0.5%
Sample Throughput HighMediumLow
Strengths High resolution, suitable for non-volatile and thermally labile compounds.High sensitivity and specificity, excellent for identifying volatile impurities.Provides detailed structural information, non-destructive, and can be used for absolute quantification (qNMR).
Limitations Requires a suitable chromophore for UV detection, potential for co-elution.Requires the analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.Lower sensitivity compared to MS-based methods, complex spectra can be challenging to interpret.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone and its impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, 0.1% (v/v) solution in water.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water. .

    • Mobile Phase B: Acetonitrile. .

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Helium (carrier gas), high purity.

  • Dichloromethane (DCM), GC grade.

Procedure:

  • GC Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 10 min at 300 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Ionization (EI) Energy: 70 eV.

    • Mass Range: 40-550 m/z.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using the peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl3) with 0.03% (v/v) tetramethylsilane (TMS).

  • Internal Standard (IS): Maleic anhydride (certified reference material).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone and 5 mg of maleic anhydride into a vial.

    • Dissolve the mixture in 0.75 mL of CDCl3.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).

  • Data Processing and Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a pharmaceutical compound like 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone.

G cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Absolute Purity Determination cluster_3 Data Analysis and Reporting Sample Test Sample of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Relative Purity) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS qNMR qNMR Analysis (Absolute Purity) Dissolution->qNMR Data Data Integration and Comparison HPLC->Data GCMS->Data qNMR->Data Report Final Purity Report Data->Report

Caption: Workflow for the purity analysis of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone.

Conclusion

The selection of an analytical method for the purity determination of 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone should be guided by the specific requirements of the analysis. HPLC is a versatile technique for routine purity assessment, while GC-MS offers high sensitivity for volatile impurities. For absolute quantification and structural confirmation, qNMR is the method of choice. A combination of these techniques provides a comprehensive and robust approach to ensure the quality and purity of the final product.

1-(1-Adamantylacetyl)pyrrolidine vs. Amantadine: A Comparative Analysis of Adamantane Derivatives in Drug Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the known antiviral and neurological activities of amantadine against the potential pharmacological profile of 1-(1-Adamantylacetyl)pyrrolidine, based on structurally related compounds. This guide provides researchers, scientists, and drug development professionals with available experimental data, methodologies, and an exploration of relevant signaling pathways.

This guide provides a comparative overview of amantadine, a well-established therapeutic agent, and this compound, a structurally related adamantane derivative. Due to a lack of specific experimental data for this compound, this comparison leverages data from analogous adamantane-pyrrolidine compounds to infer its potential activity profile.

Introduction

Amantadine, a tricyclic amine of the adamantane family, has a multifaceted history as both an antiviral and an antiparkinsonian drug.[1][2] Its mechanisms of action, though not entirely elucidated, involve the inhibition of the influenza A M2 proton channel and modulation of dopaminergic and glutamatergic neurotransmission.[1][3][4] The adamantane cage is a key pharmacophore, contributing to the lipophilicity and biological activity of numerous drugs.[1]

The pyrrolidine ring is another privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds, including those with antiviral, anti-inflammatory, and anticonvulsant properties. The compound this compound combines these two key structural motifs. While direct experimental data for this specific molecule is not publicly available, the known activities of amantadine and other adamantane-pyrrolidine derivatives provide a basis for a comparative discussion of their potential pharmacological activities.

Comparative Pharmacological Profiles

The primary indication for amantadine has been the prophylaxis and treatment of influenza A, although its use has declined due to the emergence of resistant strains.[2][5] It is also used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3] The potential activities of this compound can be hypothesized based on its structural components and data from related molecules.

Antiviral Activity

Amantadine's antiviral mechanism against influenza A involves the blockade of the M2 proton channel, which is essential for viral uncoating and replication.[1][4][6] Studies on adamantane derivatives bearing a pyrrolidine ring suggest that this structural combination can yield potent antiviral agents. For instance, certain 3-(2-adamantyl)pyrrolidines have demonstrated several-fold greater activity against influenza A (H2N2 and H3N2) than amantadine. Another related compound, 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate, has shown a broad spectrum of activity against various influenza A strains and even some rhinoviruses and coronaviruses, which are not susceptible to amantadine.

CompoundVirus StrainIn Vitro Activity (IC50)Reference
Amantadine Influenza A (various strains)0.1 µg/mL to 25.0 µg/mL[6]
SARS-CoV-283-119 µM[7]
Rimantadine Influenza A/USSR/77 (H1N1)Showed reduction in illness severity
3-(2-adamantyl)pyrrolidines Influenza A (H2N2, H3N2)Several times more active than amantadine
1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate Influenza A (various strains)Active
Rhinoviruses, Coronavirus 229EActive

Table 1: Comparative In Vitro Antiviral Activity. This table summarizes the reported in vitro activities of amantadine and related adamantane derivatives against various viruses. Note the variability in amantadine's IC50, which depends on the viral strain and assay conditions.

Neurological Activity

Amantadine's efficacy in Parkinson's disease is attributed to its ability to increase dopamine release, inhibit dopamine reuptake, and act as a weak antagonist of the NMDA-type glutamate receptor.[1][3][4] The adamantane moiety is also present in memantine, another NMDA receptor antagonist used in the treatment of Alzheimer's disease. Given the structural similarities, it is plausible that this compound could exhibit some activity at the NMDA receptor or other CNS targets. The pyrrolidine scaffold is also found in various CNS-active drugs.

Signaling Pathways and Mechanisms of Action

Influenza A M2 Proton Channel Inhibition

The adamantane cage of amantadine physically blocks the pore of the M2 ion channel, preventing the influx of protons into the virion. This inhibition of acidification halts the viral uncoating process, thereby preventing the release of the viral genome into the host cell cytoplasm and subsequent replication.

M2_Inhibition cluster_virus Influenza A Virion cluster_host Host Cell Endosome cluster_drug Viral_RNA Viral RNA M2_Channel M2 Proton Channel M2_Channel->Viral_RNA Acidification enables viral uncoating H_ions H+ (Protons) H_ions->M2_Channel Influx Amantadine Amantadine / Adamantane-Pyrrolidine Derivative Amantadine->M2_Channel Blocks channel

Figure 1: Mechanism of M2 Proton Channel Inhibition. This diagram illustrates how amantadine and potentially this compound block the influenza A M2 proton channel, preventing viral uncoating.

NMDA Receptor Antagonism

Amantadine acts as a non-competitive antagonist at the NMDA receptor, a key player in glutamatergic neurotransmission. By binding within the ion channel, it blocks the influx of calcium ions, which, in excess, can lead to excitotoxicity and neuronal damage. This mechanism is thought to contribute to its therapeutic effects in Parkinson's disease.

NMDA_Antagonism cluster_synapse Glutamatergic Synapse cluster_drug Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to receptor Ca_ions Ca2+ NMDA_Receptor->Ca_ions Opens channel Postsynaptic_Neuron Postsynaptic Neuron Ca_ions->Postsynaptic_Neuron Influx leads to neuronal signaling Amantadine Amantadine / Adamantane-Pyrrolidine Derivative Amantadine->NMDA_Receptor Blocks channel

Figure 2: NMDA Receptor Antagonism. This diagram shows the antagonistic action of amantadine at the NMDA receptor, preventing excessive calcium influx into the postsynaptic neuron.

Experimental Protocols

While specific protocols for this compound are unavailable, standard assays used to evaluate the activity of amantadine and its analogs are well-established.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the in vitro antiviral activity of a compound.

  • Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) are prepared in multi-well plates.

  • Virus Inoculation: The cells are infected with a known titer of the virus for a set period (e.g., 1 hour).

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for viral plaques (areas of cell death) to form (typically 2-3 days).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated.

Electrophysiological Recording for NMDA Receptor Activity

Patch-clamp electrophysiology is used to measure the effect of a compound on ion channel function.

  • Cell Preparation: Cells expressing NMDA receptors (e.g., primary neurons or transfected cell lines) are cultured on coverslips.

  • Patch-Clamp Recording: A glass micropipette filled with a conductive solution is sealed onto the membrane of a single cell to record the flow of ions through the NMDA receptor channels.

  • Agonist Application: The NMDA receptor is activated by applying its agonists, glutamate and glycine.

  • Compound Application: The test compound is applied to the cell, and any change in the ion current is measured.

  • Data Analysis: The concentration-dependent inhibition of the NMDA receptor-mediated current is determined to calculate the IC50 of the compound.

Conclusion

While a direct experimental comparison between this compound and amantadine is not possible due to the lack of data for the former, the analysis of structurally related compounds provides a strong rationale for its potential biological activity. The combination of the adamantane cage and the pyrrolidine ring suggests that this compound could possess both antiviral and neurological properties. Specifically, it may exhibit activity against influenza A and potentially other viruses, and it could modulate NMDA receptor function. Further experimental investigation is warranted to elucidate the precise pharmacological profile of this compound and to determine its therapeutic potential. The experimental protocols outlined provide a framework for such future studies.

References

Adamantyl-Pyrrolidines: A Comparative Guide to Structure-Activity Relationships in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantyl-pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of adamantyl-pyrrolidine derivatives, focusing on their application as antiviral agents against influenza A and as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. The information presented herein is supported by experimental data to facilitate informed decision-making in drug discovery and development.

I. Anti-Influenza Activity: Targeting the M2 Proton Channel

Adamantyl-pyrrolidines have been extensively investigated as inhibitors of the influenza A virus M2 proton channel, a crucial protein for viral replication. The adamantane cage blocks the channel, preventing the influx of protons required for viral uncoating. The pyrrolidine ring and its substituents play a critical role in modulating the potency and selectivity of these compounds.

Structure-Activity Relationship Highlights:
  • The Unsubstituted Pyrrolidine NH is Crucial: N-alkylation of the pyrrolidine ring generally leads to a dramatic decrease or complete loss of antiviral activity. This suggests that the protonated secondary amine is essential for binding to the M2 channel.

  • Spirocyclic Systems Enhance Potency: Creating a spirocyclic system by fusing the pyrrolidine ring to the adamantane core at the 2-position often results in highly potent inhibitors.

  • Substitution on the Pyrrolidine Ring: The position and nature of substituents on the pyrrolidine ring can influence activity. For instance, a methyl group at the 5-position of the pyrrolidine in spiro[pyrrolidine-2,2'-adamantanes] has been shown to be optimal for activity against the H2N2 strain of influenza A.[1]

  • Introduction of a Second Amino Group: The addition of a second amino group, for instance, via an N-dialkylaminoethyl substituent on the pyrrolidine nitrogen, can lead to potent diamine analogs.[2]

Comparative Antiviral Activity of Adamantyl-Pyrrolidine Derivatives:
CompoundStructureInfluenza A StrainIC50 (µM)Reference
Amantadine1-AdamantanamineH2N215.76 ± 1.24[3]
Spiro[pyrrolidine-2,2'-adamantane]Spirocyclic amineH2N212.59 ± 1.11[3]
3-(2-adamantyl)pyrrolidineAdamantyl-pyrrolidineH2N2 / H3N2More active than amantadine[2]
N-methyl-2-(2-adamantyl)piperidineN-alkylated derivativeH2N2Inactive[4]
Experimental Protocol: Plaque Reduction Assay

The antiviral activity of adamantyl-pyrrolidine derivatives against influenza A virus is commonly determined using a plaque reduction assay.[5][6][7][8]

Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • Test compounds (adamantyl-pyrrolidine derivatives)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

  • Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: After the incubation period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

  • Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet. The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques at each compound concentration. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Influenza A M2 Proton Channel Inhibition Workflow

G cluster_0 Viral Entry cluster_1 Viral Uncoating Influenza A Virus Influenza A Virus Endocytosis Endocytosis Influenza A Virus->Endocytosis Endosome Acidification Endosome Acidification Endocytosis->Endosome Acidification M2 Proton Channel Activation M2 Proton Channel Activation Endosome Acidification->M2 Proton Channel Activation Proton Influx into Virion Proton Influx into Virion M2 Proton Channel Activation->Proton Influx into Virion Viral Uncoating Viral Uncoating Proton Influx into Virion->Viral Uncoating Release of Viral Ribonucleoproteins (vRNPs) Release of Viral Ribonucleoproteins (vRNPs) Viral Uncoating->Release of Viral Ribonucleoproteins (vRNPs) Viral Replication Viral Replication Release of Viral Ribonucleoproteins (vRNPs)->Viral Replication Adamantyl-Pyrrolidine Adamantyl-Pyrrolidine Adamantyl-Pyrrolidine->M2 Proton Channel Activation Inhibition

Caption: Inhibition of the influenza A M2 proton channel by adamantyl-pyrrolidines, preventing viral uncoating.

II. DPP-IV Inhibitory Activity: A Novel Approach for Type 2 Diabetes

A distinct class of adamantyl-pyrrolidine derivatives has been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Structure-Activity Relationship Highlights:
  • N-Substituted Glycyl-2-cyanopyrrolidines: The core scaffold for potent DPP-IV inhibition consists of an N-substituted glycyl-2-cyanopyrrolidine. The cyano group is a key pharmacophore that interacts with the catalytic serine residue of DPP-IV.

  • The Adamantyl Group: The incorporation of a bulky, lipophilic adamantyl group at the N-substituent of the glycine moiety significantly enhances potency and oral bioavailability.

  • Hydroxy Substitution on Adamantane: The introduction of a hydroxyl group on the adamantyl cage, as seen in vildagliptin, further improves the pharmacological profile.

Comparative DPP-IV Inhibitory Activity of Adamantyl-Pyrrolidine Derivatives:
CompoundStructureHuman DPP-IV IC50 (nM)Reference
NVP-DPP7281-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl-2-cyano-(S)-pyrrolidine17 ± 2
Vildagliptin (NVP-LAF237) 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine 2.3 ± 0.3
Adamantan-1-yl derivative1-[(Adamantan-1-ylamino)acetyl]-2-cyano-(S)-pyrrolidine3.6 ± 0.4
Adamantan-2-yl derivative1-[(Adamantan-2-ylamino)acetyl]-2-cyano-(S)-pyrrolidine18 ± 2
Experimental Protocol: DPP-IV Inhibition Assay

The inhibitory activity of adamantyl-pyrrolidine derivatives against DPP-IV is typically evaluated using a fluorometric assay.

Objective: To determine the concentration of a compound that inhibits DPP-IV activity by 50% (IC50).

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplates

  • Fluorometer

  • Test compounds (adamantyl-pyrrolidine derivatives)

  • Reference inhibitor (e.g., sitagliptin)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme and Compound Incubation: In the wells of a microplate, add the DPP-IV enzyme and the different concentrations of the test compounds or reference inhibitor. Incubate for a short period at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Gly-Pro-AMC to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer (excitation ~360 nm, emission ~460 nm). The cleavage of the AMC group from the substrate by DPP-IV results in an increase in fluorescence.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPP-IV Inhibition and Incretin Signaling Pathway

G cluster_0 Stimulus cluster_1 Physiological Response Food Intake Food Intake Release of GLP-1 and GIP Release of GLP-1 and GIP Food Intake->Release of GLP-1 and GIP GLP-1 and GIP GLP-1 and GIP Release of GLP-1 and GIP->GLP-1 and GIP DPP-IV DPP-IV GLP-1 and GIP->DPP-IV Inactivation Increased Insulin Secretion Increased Insulin Secretion GLP-1 and GIP->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion GLP-1 and GIP->Decreased Glucagon Secretion Adamantyl-Pyrrolidine Adamantyl-Pyrrolidine Adamantyl-Pyrrolidine->DPP-IV Inhibition Improved Glucose Homeostasis Improved Glucose Homeostasis Increased Insulin Secretion->Improved Glucose Homeostasis Decreased Glucagon Secretion->Improved Glucose Homeostasis

Caption: Mechanism of action of adamantyl-pyrrolidine DPP-IV inhibitors in the incretin signaling pathway.

III. Conclusion

The adamantyl-pyrrolidine scaffold provides a versatile platform for the design of potent and selective therapeutic agents. The structure-activity relationships discussed in this guide highlight key molecular features that govern the anti-influenza and DPP-IV inhibitory activities of these compounds. For anti-influenza drug development, maintaining a free NH on the pyrrolidine and exploring spirocyclic systems are promising strategies. In the context of DPP-IV inhibition, the N-acyl-2-cyanopyrrolidine core with a hydroxylated adamantyl substituent has proven to be a highly effective approach. This comparative guide, with its supporting data and experimental protocols, serves as a valuable resource for the rational design and development of novel adamantyl-pyrrolidine-based therapeutics.

References

A Comparative Analysis of Adamantane-Based Antivirals: Amantadine and Rimantadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane-based antivirals, specifically amantadine and rimantadine, represent a foundational class of synthetic antiviral drugs historically used for the prophylaxis and treatment of Influenza A virus infections. Their discovery marked a significant milestone in antiviral therapy. This guide provides a comprehensive comparative analysis of their performance, mechanism of action, resistance profiles, and pharmacokinetic properties, supported by experimental data to inform researchers and drug development professionals.

Mechanism of Action

Amantadine and rimantadine exhibit their antiviral effect by targeting the M2 proton ion channel of the Influenza A virus.[1][2][3] This channel is crucial for the viral replication cycle, specifically for the uncoating of the virus within the host cell's endosomes. By blocking the M2 channel, these drugs prevent the influx of protons into the virion, which is necessary to lower the internal pH and facilitate the release of the viral ribonucleoprotein (vRNP) into the cytoplasm.[4] Without this uncoating step, the viral genetic material cannot be replicated, effectively halting the infection.[5] It is important to note that adamantanes are not effective against Influenza B viruses, as they lack the M2 protein.[6]

Data Presentation

In Vitro Antiviral Activity

The in vitro efficacy of amantadine and rimantadine is typically evaluated using plaque reduction assays in cell cultures, such as Madin-Darby canine kidney (MDCK) cells. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of antiviral compounds.

CompoundVirus StrainCell LineIC50 (µM)Citation(s)
AmantadineInfluenza A/H3N2MDCK~1.1[7]
RimantadineInfluenza A/H3N2MDCK3.5 times lower than amantadine[6]
AmantadineAmantadine-resistant Influenza A/H1N1-16-20 µg/mL (85–106 µM)[8]
RimantadineAmantadine-resistant Influenza A/H1N1->12 µg/mL (>55 µM)[8]
AmantadineInfluenza A/PR/8/34 (H1N1)->50 µg/ml[9]
AmantadineNWS/33 (H1N1)->50 µg/ml[9]
AmantadineSuita/1/89 (H1N1)->50 µg/ml[9]
AmantadineKitakyushu/159/93 (H3N2)->50 µg/ml[9]
Clinical Efficacy

Clinical trials have compared the prophylactic and therapeutic efficacy of amantadine and rimantadine in healthy adults.

OutcomeAmantadineRimantadineCitation(s)
Prophylaxis (Prevention)
Prevention of Influenza-like Illness (ILI)25% reduction (95% CI: 13% to 36%)Comparable effectiveness, but results not statistically significant in fewer trials[5][10][11][12]
Prevention of confirmed Influenza A61% reduction (95% CI: 35% to 76%)Comparable effectiveness, but results not statistically significant in fewer trials[5][10][11][12]
Treatment
Reduction in duration of feverReduced by approximately 1 day (95% CI: 0.7 to 1.2 days)Reduced by approximately 1.24 days[10][13]
Pharmacokinetic Properties

Significant differences in the pharmacokinetic profiles of amantadine and rimantadine have been observed in clinical studies.[14][15][16]

ParameterAmantadineRimantadineCitation(s)
Peak Plasma Concentration (Cmax) 0.65 ± 0.22 µg/mL0.25 ± 0.06 µg/mL[14][16]
Plasma Elimination Half-life (t1/2) 16.7 ± 7.7 hours36.5 ± 15 hours[14][16]
Percentage of Dose Excreted Unchanged in Urine 45.7 ± 15.7%0.6 ± 0.8%[14][16]
Metabolism MinimalExtensively metabolized in the liver[4][15]
Side Effect Profile

Clinical trials have consistently shown a better safety profile for rimantadine compared to amantadine, particularly concerning central nervous system (CNS) side effects.[17][18]

Side Effect CategoryAmantadineRimantadineCitation(s)
Central Nervous System (CNS) Significantly more common (e.g., dizziness, nervousness, insomnia)Fewer CNS side effects[13][17][18][19]
Gastrointestinal Both drugs induce significant GI side effectsBoth drugs induce significant GI side effects[10][11]
Study Withdrawals due to Adverse Effects Significantly more commonLess common[10][11]

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for determining the in vitro antiviral activity of a compound.

  • Cell Seeding: Plate a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock.

  • Infection: Infect the MDCK cell monolayers with the virus dilutions for a set adsorption period (e.g., 1-2 hours) at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound (amantadine or rimantadine).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet. The areas of viral infection will appear as clear zones (plaques) against the stained cell monolayer.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.

Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Activity

This electrophysiological technique is used to directly measure the ion channel activity of the M2 protein and its inhibition by adamantanes.[20][21]

  • Oocyte Preparation: Harvest oocytes from Xenopus laevis frogs.

  • mRNA Injection: Inject in vitro transcribed mRNA encoding the influenza A M2 protein into the oocytes. This leads to the expression of functional M2 channels in the oocyte membrane.

  • Incubation: Incubate the injected oocytes for 24-72 hours to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a recording solution.

    • Impale the oocyte with two microelectrodes: a voltage-sensing electrode and a current-injecting electrode.

    • Clamp the membrane potential at a holding potential (e.g., -20 mV).

    • Apply voltage steps and measure the resulting currents to establish a baseline of M2 channel activity.

  • Compound Application: Perfuse the oocyte with solutions containing different concentrations of the adamantane derivative being tested.

  • Data Acquisition and Analysis:

    • Record the currents in the presence of the compound.

    • Plot the percentage of remaining channel current against the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the M2 channel current.

Mandatory Visualization

Mechanism_of_Action cluster_virus Influenza A Virus cluster_cell Host Cell Virus Influenza A Virion M2_Channel M2 Proton Channel vRNP Viral RNP Endosome Endosome Virus->Endosome Endocytosis M2_Channel->vRNP Proton Influx (H+) Cytoplasm Cytoplasm vRNP->Cytoplasm Uncoating & Release Endosome->M2_Channel Replication Viral Replication Cytoplasm->Replication Amantadine Amantadine/ Rimantadine Amantadine->M2_Channel Blocks Channel

Caption: Mechanism of action of adamantane-based antivirals.

Antiviral_Screening_Workflow cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (e.g., M2 Channel) HTS High-Throughput Screening (Compound Library) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vitro In Vitro Testing (Plaque Reduction Assay, Cytotoxicity Assay) Hit_to_Lead->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Toxicity) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & PK in Humans) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA) Phase_III->Regulatory_Approval Post_Market Post-Market Surveillance Regulatory_Approval->Post_Market

Caption: General workflow for antiviral drug screening and development.[22][23][24][25][26]

Resistance_Development Susceptible_Virus Susceptible Influenza A Virus (Wild-type M2) Drug_Pressure Adamantane Treatment Susceptible_Virus->Drug_Pressure Mutation Spontaneous Mutation in M2 Gene Drug_Pressure->Mutation Induces Resistant_Virus Resistant Influenza A Virus (e.g., S31N mutation) Mutation->Resistant_Virus Leads to Selection Selective Pressure Resistant_Virus->Selection Undergoes Transmission Transmission of Resistant Strain Selection->Transmission Favors

Caption: Development and spread of adamantane resistance in Influenza A.[3][27][28][29]

References

Comparative Analysis of 1-(1-Adamantylacetyl)pyrrolidine and Structurally Related Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-(1-Adamantylacetyl)pyrrolidine, a putative dipeptidyl peptidase IV (DPP-IV) inhibitor. Due to the limited publicly available data on this compound, this guide utilizes the well-characterized, structurally similar DPP-IV inhibitor, Vildagliptin, as a primary reference for comparison. The objective is to offer insights into the potential selectivity profile of adamantyl-pyrrolidine-based compounds against related proteases.

Introduction to Adamantyl-Pyrrolidine Compounds as DPP-IV Inhibitors

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-IV inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1][2][4]

The adamantane moiety, a bulky, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5] Vildagliptin, which incorporates an adamantyl group, is a potent and selective DPP-IV inhibitor.[4][5] Given the structural similarity, this compound is hypothesized to exhibit a comparable mechanism of action.

Cross-Reactivity and Selectivity of DPP-IV Inhibitors

A critical aspect of the pharmacological profile of a DPP-IV inhibitor is its selectivity over other related serine proteases, such as DPP-8 and DPP-9.[1][2] Inhibition of these closely related enzymes has been associated with off-target effects and potential toxicities in preclinical studies.[2] Therefore, a high degree of selectivity for DPP-IV is a desirable attribute for these therapeutic agents.

Comparative Selectivity Data

The following table summarizes the inhibitory activity (IC50) of Vildagliptin and other approved DPP-IV inhibitors against DPP-IV, DPP-8, and DPP-9. This data provides a benchmark for the expected selectivity profile of adamantyl-pyrrolidine-based compounds.

CompoundDPP-IV IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-IV)Selectivity (DPP-9/DPP-IV)
Vildagliptin 17[5]>10,000>10,000>588>588
Sitagliptin 19>100,000>100,000>5,263>5,263
Saxagliptin 265,30029,0002041,115
Alogliptin <10>100,000>100,000>10,000>10,000
Linagliptin 1>100,000>100,000>100,000>100,000

Data compiled from various sources. IC50 values can vary depending on assay conditions.

As the data indicates, Vildagliptin demonstrates high selectivity for DPP-IV over DPP-8 and DPP-9. This suggests that this compound may also possess a favorable selectivity profile, a critical consideration in drug development.

Experimental Protocols

The determination of inhibitor selectivity is a crucial step in the characterization of novel compounds. Below is a generalized experimental protocol for assessing the inhibitory activity of a test compound against DPP-IV, DPP-8, and DPP-9.

In Vitro DPP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-IV, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).[6][7][8]

  • Test compound (e.g., this compound).

  • Reference inhibitor (e.g., Vildagliptin).

  • Assay buffer (e.g., Tris-HCl, pH 7.5).[6][7]

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the respective DPP enzyme, and the test compound or reference inhibitor at various concentrations.[6][7][8]

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[6]

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[6][7][8]

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).[6][7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

DPP-IV Signaling Pathway

DPP_IV_Signaling Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins DPP-IV DPP-IV Active Incretins->DPP-IV Degradation Pancreas Pancreas Active Incretins->Pancreas Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins Insulin Release Insulin Release Pancreas->Insulin Release + Glucagon Release Glucagon Release Pancreas->Glucagon Release - Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis Glucagon Release->Glucose Homeostasis This compound This compound This compound->DPP-IV Inhibition

Caption: DPP-IV inhibition pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilution of Compound Serial Dilution of Compound Dispense Reagents to Plate Dispense Reagents to Plate Serial Dilution of Compound->Dispense Reagents to Plate Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Dispense Reagents to Plate Pre-incubation Pre-incubation Dispense Reagents to Plate->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Reading Kinetic Reading Add Substrate->Kinetic Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Reading->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition IC50 Calculation IC50 Calculation Determine % Inhibition->IC50 Calculation

Caption: IC50 determination workflow.

References

A Comparative Guide to the Synthesis Efficiency of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane's rigid, lipophilic cage structure makes it a valuable building block in medicinal chemistry and materials science. Its derivatives have found applications as antiviral drugs, agents for treating neurological disorders, and components of advanced polymers. The efficiency of synthesizing these derivatives is a critical factor in their research and development. This guide provides an objective comparison of the synthesis efficiency of several key adamantane derivatives, supported by experimental data and detailed protocols.

Comparison of Synthesis Efficiency: Mono- and Di-substituted Adamantanes

The introduction of one or two functional groups onto the adamantane scaffold is a fundamental step in the synthesis of more complex derivatives. Here, we compare the synthesis of 1-adamantanol and 1,3-adamantanediol.

DerivativeStarting MaterialMethodNumber of StepsOverall YieldKey ReagentsReference
1-Adamantanol AdamantaneDry Ozonation181-84%Ozone, Silica Gel[1]
1,3-Adamantanediol 3-Hydroxyadamantane-1-carboxylic acidTwo-step: Chlorination/Decarbonylation followed by Hydrolysis2up to 95%Thionyl chloride, Triethylamine, Water[2][3][4]
1,3-Adamantanediol 1-AdamantanolNitration followed by Hydroxylation295.1%Nitric acid, Sulfuric acid[5]

Comparison of Synthesis Efficiency: Amino Adamantane Derivatives

Amantadine and its α-methyl derivative, rimantadine, are well-known for their antiviral properties. Their synthesis has been optimized over the years to improve efficiency and reduce the use of hazardous reagents.

DerivativeStarting MaterialMethodNumber of StepsOverall YieldKey ReagentsReference
Amantadine HCl 1-BromoadamantaneOne-pot with Urea and TBAI196%Urea, Tetrabutylammonium iodide (TBAI), Methanol, HCl[6]
Amantadine HCl 1-BromoadamantaneTwo-step via N-(1-adamantyl)-formamide288%Formamide, HCl[7]
Rimantadine AdamantaneMulti-step via Adamantanemethyl ketone5~66% (calculated from reported step yields)Bromine, Magnesium, Thionyl chloride, (CH₃)₂CdCu, Sodium borohydride[1]
Rimantadine 1-Adamantanecarboxylic acidTwo-step via Adamantane methyl ketone and subsequent oximation and reduction2~79% (calculated from reported step yields of 93% and 85%)Diethyl malonate, Hydroxylamine hydrochloride, Raney-Nickel[5]

Experimental Protocols

Synthesis of 1-Adamantanol via Dry Ozonation[1]
  • Preparation: A solution of 6 g (0.044 mole) of adamantane in 100 ml of pentane is added to 500 g of silica gel in a 2-liter round-bottomed flask. The pentane is removed by rotary evaporation at room temperature.

  • Ozonation: The flask is rotated in a cooling bath at -78°C while a stream of ozone in oxygen is passed through the dry silica gel for approximately 2 hours.

  • Work-up: The cooling bath is removed, and the flask is allowed to warm to room temperature over 3 hours. The silica gel is then transferred to a chromatography column and eluted with ethyl acetate.

  • Purification: The solvent is evaporated to afford crude adamantanol, which is then recrystallized from a dichloromethane-hexane mixture to yield 5.4–5.6 g (81–84%) of 1-adamantanol.

Scalable Synthesis of 1,3-Adamantanediol[2][3][4]
  • Chlorination and Decarbonylation: 3-Hydroxyadamantane-1-carboxylic acid is reacted with thionyl chloride. A slow dropwise addition of thionyl chloride is performed while maintaining the reaction temperature below 15°C. The reaction is complete when gas evolution ceases. The reaction mixture is then subjected to vacuum concentration to yield 1,3-dichloro adamantane. By raising the reaction temperature above 60°C, a yield of 90% can be achieved for this step.

  • Hydrolysis: 100 g of 1,3-dichloro adamantane, 86 mL of triethylamine, and 1000 mL of water are added to a stainless-steel reactor. The reactor is pressurized with nitrogen, and the reaction is heated to 110–130°C for 6 hours.

  • Isolation: The reaction solution is concentrated to give a solid. The solid is dissolved in tetrahydrofuran or methanol and filtered. The filtrate is concentrated and cooled for crystallization to yield 1,3-adamantanediol. The overall yield for this two-step process is up to 95%.

One-Pot Synthesis of Amantadine Hydrochloride[6]
  • Reaction Setup: 1-bromoadamantane, urea, and tetrabutylammonium iodide (TBAI) are mixed in methanol.

  • Reaction: The mixture is heated under reflux at 65°C for 2 hours.

  • Salt Formation: Hydrochloric acid is then added to the reaction mixture to precipitate amantadine hydrochloride.

  • Isolation: The precipitated solid is filtered, washed, and dried to give amantadine hydrochloride in 96% yield.

Synthesis of Rimantadine[1]
  • Preparation of 1-Bromoadamantane: Adamantane is reacted with liquid bromine.

  • Grignard Reaction and Carboxylation: The resulting 1-bromoadamantane is reacted with magnesium in anhydrous ether to form the Grignard reagent, which is then carboxylated to yield adamantanecarboxylic acid.

  • Formation of Adamantanecarbonyl chloride: Adamantanecarboxylic acid is reacted with thionyl chloride.

  • Ketone Formation: Adamantanecarbonyl chloride is reacted with (CH₃)₂CdCu to produce adamantanemethyl ketone (75.3% yield).

  • Reductive Amination: Adamantanemethyl ketone is hydrogenated in the presence of sodium borohydride, followed by reaction with hydrochloric acid and then ammonia water to yield rimantadine (94.1% yield for this step).

Mechanism of Action: Amantadine and the Influenza A M2 Proton Channel

Amantadine and rimantadine inhibit the replication of the influenza A virus by blocking the M2 proton channel. This channel is a tetrameric protein that allows protons to enter the virus particle when it is inside an endosome. The acidification of the viral interior is a crucial step for the uncoating of the virus and the release of its genetic material into the host cell. By physically blocking this channel, amantadine and its derivatives prevent this acidification, thereby halting viral replication.

M2_Proton_Channel_Inhibition cluster_endosome Endosome (Acidic Environment) cluster_virus Influenza A Virus cluster_inhibition Inhibition H+ Protons (H+) M2_channel M2 Proton Channel (Open Conformation) H+->M2_channel Enters Virus Blocked_M2 M2 Proton Channel (Blocked) Viral_Core Viral Core (RNA Release Requires Acidification) M2_channel->Viral_Core Acidifies Interior Amantadine Amantadine Amantadine->Blocked_M2 Blocks Channel No_Acidification No Acidification Blocked_M2->No_Acidification Prevents Proton Entry

Caption: Inhibition of the Influenza A M2 proton channel by amantadine.

Experimental Workflow: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane

The following diagram illustrates a common two-step laboratory synthesis of amantadine hydrochloride.

Amantadine_Synthesis_Workflow Start 1-Bromoadamantane Step1 Step 1: Formamidation Reagents: Formamide, H₂SO₄ Start->Step1 Intermediate N-(1-adamantyl)-formamide Step1->Intermediate Step2 Step 2: Hydrolysis Reagents: HCl (aq) Intermediate->Step2 Product Amantadine Hydrochloride Step2->Product

Caption: Two-step synthesis of amantadine hydrochloride from 1-bromoadamantane.

References

Benchmarking 1-(1-Adamantylacetyl)pyrrolidine and its Analogs Against Known Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of adamantane-containing pyrrolidine compounds against the well-established therapeutic target, Dipeptidyl Peptidase-IV (DPP-IV). While direct experimental data for 1-(1-Adamantylacetyl)pyrrolidine is not extensively available in public literature, its structural similarity to the potent and selective DPP-IV inhibitor, Vildagliptin (1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine), suggests its potential as a DPP-IV inhibitor. This guide will therefore benchmark Vildagliptin and other leading DPP-IV inhibitors, providing a framework for evaluating novel compounds like this compound.

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized DPP-IV inhibitors. A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorIC50 (nM)Target
Vildagliptin3.5 - 62Human DPP-IV
Sitagliptin19Human DPP-IV
Saxagliptin50Human DPP-IV
Linagliptin1Human DPP-IV
Alogliptin24Human DPP-IV

Note: IC50 values can vary depending on the specific experimental conditions, such as the substrate and enzyme concentration used in the assay.

Mechanism of Action: The Incretin Pathway

DPP-IV inhibitors, also known as gliptins, exert their therapeutic effects by enhancing the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake.[1] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells in a glucose-dependent manner.[1]

DPP-IV is the enzyme responsible for the rapid degradation and inactivation of GLP-1 and GIP.[1][2] By inhibiting DPP-IV, compounds like Vildagliptin prolong the activity of these incretin hormones, leading to improved glycemic control in patients with type 2 diabetes.[1][3] This mechanism of action minimizes the risk of hypoglycemia often associated with other antidiabetic agents.[1]

DPP_IV_Inhibition_Pathway Food Food Intake Gut Gut Food->Gut GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Gut->GLP1_GIP releases DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 is degraded by Pancreas Pancreas GLP1_GIP->Pancreas stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Inhibitor DPP-IV Inhibitor (e.g., Vildagliptin) Inhibitor->DPP4 inhibits

Caption: Signaling pathway of DPP-IV inhibition.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black, for fluorescence readings)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in the assay buffer.

    • Dilute the DPP-IV enzyme and the substrate in the assay buffer to their optimal working concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compound dilutions to the respective wells.

    • Include wells for a positive control (known inhibitor) and a negative control (solvent only).

    • Initiate the reaction by adding the DPP-IV enzyme solution to all wells except for the no-enzyme control wells.

    • Incubate the plate at 37°C for a specified period (e.g., 10 minutes).

  • Substrate Addition and Measurement:

    • Add the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for a further period (e.g., 30 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

DPP_IV_Assay_Workflow Start Start Prep Prepare Reagents: - Test Compound Dilutions - DPP-IV Enzyme - Substrate Start->Prep Plate Plate Setup (96-well): - Add Assay Buffer - Add Test Compound/Controls Prep->Plate Enzyme Add DPP-IV Enzyme Plate->Enzyme Incubate1 Incubate at 37°C Enzyme->Incubate1 Substrate Add Fluorogenic Substrate Incubate1->Substrate Incubate2 Incubate at 37°C Substrate->Incubate2 Measure Measure Fluorescence Incubate2->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro DPP-IV inhibition assay.

Conclusion

The adamantane-pyrrolidine scaffold, as exemplified by Vildagliptin, represents a promising starting point for the design of novel DPP-IV inhibitors. By benchmarking against established compounds and employing standardized in vitro assays, researchers can effectively evaluate the potential of new chemical entities like this compound. The provided data and protocols serve as a foundational guide for these comparative studies, facilitating the discovery and development of next-generation therapeutics for type 2 diabetes.

References

Assessing the Selectivity of α7 Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selective modulation of the α7 nicotinic acetylcholine receptor (nAChR) presents a promising therapeutic avenue for various neurological and psychiatric disorders.[1][2] The development of positive allosteric modulators (PAMs) for the α7 nAChR aims to enhance the receptor's function in the presence of the endogenous agonist, acetylcholine, offering a nuanced approach to treatment.[2] This guide provides a comparative analysis of the selectivity of several α7 nAChR PAMs.

It is important to note that a comprehensive search of scientific literature and chemical databases did not yield any publicly available data on the biological activity, selectivity, or binding affinity of 1-(1-Adamantylacetyl)pyrrolidine as an α7 nAChR modulator. Therefore, a direct comparison with this specific compound is not possible at this time. However, to aid researchers in the evaluation of novel compounds like this compound, this guide details the selectivity profiles of three well-characterized α7 nAChR PAMs: PNU-120596, NS-1738, and AVL-3288.

Comparative Selectivity of α7 nAChR Positive Allosteric Modulators

The selectivity of a PAM is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the available quantitative data on the selectivity of PNU-120596, NS-1738, and AVL-3288.

CompoundTarget ReceptorPotency (EC₅₀)Selectivity Profile
PNU-120596 α7 nAChR216 nM[3][4]Inactive against α4β2, α3β4, and α9α10 nAChRs.[3][5]
NS-1738 α7 nAChR3.4 µM (Xenopus oocytes)[6]No substantial activity at α4β2, α3β3, and α1-containing nAChRs.
AVL-3288 α7 nAChRData not available in reviewed sourcesDescribed as a selective α7 nAChR PAM.[7][8]

Experimental Protocols for Assessing Selectivity

To determine the selectivity of a novel compound such as this compound, a series of in vitro experiments are typically conducted. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

This assay assesses the ability of a compound to displace a radiolabeled ligand from its target receptor and various off-target receptors.

  • Objective: To determine the binding affinity (Ki) of the test compound for α7 nAChR and a panel of other relevant receptors.

  • Materials:

    • Cell membranes expressing the human α7 nAChR.

    • Cell membranes expressing various human off-target receptors (e.g., α4β2, α3β4 nAChRs, serotonin receptors, dopamine receptors, etc.).

    • Radioligand specific for each receptor (e.g., [³H]-α-bungarotoxin for α7 nAChR).

    • Test compound (e.g., this compound) at various concentrations.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Electrophysiology Assays (Two-Electrode Voltage Clamp)

This functional assay measures the effect of a compound on the ion channel activity of the target receptor.

  • Objective: To determine if the test compound potentiates the agonist-evoked response at the α7 nAChR and to assess its activity at other nAChR subtypes.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for the human α7 nAChR and other nAChR subunits (e.g., α4, β2, α3, β4).

    • Two-electrode voltage clamp setup.

    • Agonist (e.g., acetylcholine).

    • Test compound.

  • Procedure:

    • Inject the cRNA for the desired receptor subunits into the Xenopus oocytes.

    • Allow 2-4 days for receptor expression.

    • Place the oocyte in the recording chamber and impale it with two electrodes.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Perfuse the oocyte with the agonist to elicit a baseline current response.

    • Co-apply the agonist with varying concentrations of the test compound and record the current response.

    • Calculate the EC₅₀ of the potentiation.

    • Repeat the experiment with oocytes expressing other nAChR subtypes to assess selectivity.

Visualizing Experimental Workflow and Signaling

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel α7 nAChR PAM.

G cluster_0 Compound Synthesis and Characterization cluster_1 Primary Screening cluster_2 Secondary Screening (Selectivity) cluster_3 Data Analysis and Interpretation Compound Synthesis Compound Synthesis Purity and Structural Analysis Purity and Structural Analysis Compound Synthesis->Purity and Structural Analysis α7 nAChR Binding Assay α7 nAChR Binding Assay Purity and Structural Analysis->α7 nAChR Binding Assay α7 nAChR Functional Assay α7 nAChR Functional Assay α7 nAChR Binding Assay->α7 nAChR Functional Assay Off-Target Binding Assays Panel of Off-Target Binding Assays α7 nAChR Functional Assay->Off-Target Binding Assays Off-Target Functional Assays Functional Assays on Other nAChR Subtypes Determine Ki and EC50 Determine Ki and EC50 Off-Target Functional Assays->Determine Ki and EC50 Calculate Selectivity Ratios Calculate Selectivity Ratios Determine Ki and EC50->Calculate Selectivity Ratios Lead Compound Selection Lead Compound Selection Calculate Selectivity Ratios->Lead Compound Selection

Caption: Workflow for assessing the selectivity of a novel α7 nAChR PAM.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily Ca²⁺, which in turn triggers various downstream signaling cascades.

G cluster_0 Cell Membrane a7_receptor α7 nAChR Ca_influx Ca²⁺ Influx a7_receptor->Ca_influx Channel Opening Acetylcholine Acetylcholine Acetylcholine->a7_receptor Binds to orthosteric site PAM Positive Allosteric Modulator PAM->a7_receptor Binds to allosteric site Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Ca_influx->Downstream_Signaling Neuronal_Response Modulation of Neuronal Excitability and Neurotransmitter Release Downstream_Signaling->Neuronal_Response

Caption: Simplified signaling pathway of the α7 nAChR.

References

A Comparative Guide to Adamantyl-Pyrrolidine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of adamantyl-pyrrolidine compounds, a class of molecules with significant therapeutic potential across various disease areas. By integrating a rigid adamantane cage with a versatile pyrrolidine ring, these compounds offer unique pharmacological properties. This document summarizes key findings from peer-reviewed studies, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action to aid in research and development efforts.

I. Antiviral Activity: Influenza A Virus

Adamantyl-pyrrolidine derivatives have emerged as potent inhibitors of the influenza A virus, primarily targeting the M2 proton channel. This channel is crucial for viral uncoating and replication.[1] The adamantane moiety often serves as a lipophilic anchor that interacts with the hydrophobic pore of the M2 channel, physically blocking proton translocation.[2]

Several studies have synthesized and evaluated various adamantyl-pyrrolidine compounds for their ability to inhibit influenza A virus replication, often using the established antiviral drug amantadine as a benchmark. The table below summarizes the 50% inhibitory concentration (IC50) values from these comparative studies.

CompoundVirus Strain(s)IC50 (µM)Reference CompoundReference IC50 (µM)
3-(2-adamantyl)pyrrolidine (Parent) H2N2, H3N2Reported as "several times more active" than amantadineAmantadineNot specified
N-dialkylaminoethyl-3-(2-adamantyl)pyrrolidine derivatives H3N20.38 (for potent analogues)Amantadine>1
Spiro[pyrrolidine-2,2'-adamantanes] H2N2Active, with 5-Me substitution being optimalNot specifiedNot specified

Note: Direct numerical comparisons are often study-dependent due to variations in cell lines, virus strains, and assay conditions. The parent 3-(2-adamantyl)pyrrolidine was noted to be significantly more active than amantadine.[3] Further modifications, such as the addition of a second amine group, have yielded compounds with sub-micromolar potency against influenza A.[4]

The antiviral activity of adamantyl-pyrrolidine compounds is typically quantified using a plaque reduction assay. This method assesses the ability of a compound to inhibit the formation of viral plaques in a monolayer of cultured cells.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Inoculation: The cell monolayer is washed and then infected with a diluted solution of influenza A virus.

  • Compound Treatment: Following a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., adamantyl-pyrrolidine derivatives) and a gelling agent (e.g., agarose or Avicel).

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet), and the plaques (clear zones of dead cells) are counted.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

The primary mechanism of action for many adamantyl-pyrrolidine compounds against influenza A is the blockade of the M2 proton channel. The following diagrams illustrate this mechanism and the general workflow for evaluating antiviral efficacy.

M2_Inhibition_Pathway cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome (Acidic pH) cluster_compounds Adamantyl-Pyrrolidine Compounds M2_channel M2 Proton Channel Viral_Core Viral Core (vRNP) M2_channel->Viral_Core Acidifies core Viral Uncoating Viral Uncoating Viral_Core->Viral Uncoating Initiates Protons H+ Protons->M2_channel Enters channel AP_Compound Adamantyl-Pyrrolidine AP_Compound->M2_channel Blocks channel

Mechanism of M2 Proton Channel Inhibition.

Antiviral_Assay_Workflow A 1. Culture MDCK Cells B 2. Infect with Influenza A Virus A->B C 3. Treat with Adamantyl-Pyrrolidine Compound B->C D 4. Incubate and Allow Plaque Formation C->D E 5. Fix, Stain, and Count Plaques D->E F 6. Calculate IC50 Value E->F

Plaque Reduction Assay Workflow.

II. Anti-Diabetic Activity: DPP-IV Inhibition

A significant therapeutic application of adamantyl-pyrrolidine compounds is in the management of type 2 diabetes. Specifically, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, also known as Vildagliptin (LAF237), is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-IV).[5] DPP-IV is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating glucose homeostasis.[6]

The efficacy of DPP-IV inhibitors is determined by their potency (IC50) and their selectivity over other related proteases like DPP-8 and DPP-9, as off-target inhibition can lead to adverse effects.

CompoundTargetIC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Vildagliptin (LAF237) DPP-IV<100~200-fold~50-fold
Sitagliptin DPP-IV~19>2600-fold>4200-fold
Saxagliptin DPP-IV~0.5~300-fold~80-fold

Note: Vildagliptin demonstrates potent inhibition of DPP-IV.[7] While it shows good selectivity, other gliptins like Sitagliptin exhibit even higher selectivity against DPP-8 and DPP-9.[8]

The inhibitory activity of adamantyl-pyrrolidine compounds against DPP-IV is assessed using a fluorometric assay.

  • Reagents: Human recombinant DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound (Vildagliptin).

  • Reaction Setup: The test compound at various concentrations is pre-incubated with the DPP-IV enzyme in a microplate well.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.

  • IC50 Calculation: The rate of reaction is determined, and the IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in enzyme activity.

By inhibiting DPP-IV, Vildagliptin enhances the downstream signaling of incretin hormones, leading to improved glycemic control.

DPP_IV_Inhibition_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_liver Liver Incretins Incretins (GLP-1, GIP) Released Insulin_Secretion ↑ Insulin Secretion Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion DPPIV DPP-IV Enzyme Incretins->DPPIV Inactivated by Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose HGP ↓ Hepatic Glucose Production Glucagon_Secretion->HGP HGP->Blood_Glucose Vildagliptin Vildagliptin Vildagliptin->DPPIV

Vildagliptin's Mechanism of Action.

DPPIV_Assay_Workflow A 1. Incubate DPP-IV Enzyme with Vildagliptin B 2. Add Fluorogenic Substrate (Gly-Pro-AMC) A->B C 3. Monitor Fluorescence Increase Over Time B->C D 4. Calculate Rate of Enzyme Activity C->D E 5. Determine IC50 Value D->E

DPP-IV Inhibition Assay Workflow.

III. Potential in Neurodegenerative Diseases

The adamantane scaffold is present in clinically used drugs for neurodegenerative diseases, such as memantine, an NMDA receptor antagonist for Alzheimer's disease.[9][10] The pyrrolidine ring is also a common motif in compounds targeting CNS disorders, including inhibitors of beta-secretase (BACE1), another key target in Alzheimer's disease.[11][12] This suggests that adamantyl-pyrrolidine compounds could be promising candidates for the development of novel treatments for these complex conditions.

While specific peer-reviewed studies focusing on adamantyl-pyrrolidine compounds for neurodegenerative diseases are emerging, we can extrapolate potential activities based on the known pharmacology of their constituent moieties.

TargetRationaleRepresentative IC50 Data (for related compounds)
NMDA Receptor The adamantane amine structure is a known pharmacophore for non-competitive antagonism of the NMDA receptor.[13][14]Memantine IC50: ~1-5 µM
Beta-Secretase (BACE1) Pyrrolidine-based structures have been successfully developed as potent BACE1 inhibitors.[15][16]Various pyrrolidine inhibitors: Low nM range

Further research is warranted to synthesize and test adamantyl-pyrrolidine libraries against these and other relevant CNS targets.

A general workflow for screening adamantyl-pyrrolidine compounds for potential efficacy in neurodegenerative diseases is outlined below.

Neuro_Screening_Workflow A 1. Synthesize Adamantyl-Pyrrolidine Library B 2. In Vitro Enzyme/Receptor Binding Assays (e.g., BACE1, NMDA) A->B C 3. Cellular Assays (e.g., Aβ Production, Neuronal Viability) B->C D 4. Lead Optimization based on SAR C->D E 5. In Vivo Models of Neurodegeneration (e.g., Transgenic Mice) D->E F 6. Preclinical Development E->F

Drug Discovery Workflow for Neurodegenerative Diseases.

This guide highlights the significant and diverse therapeutic potential of adamantyl-pyrrolidine compounds. The presented data and methodologies provide a foundation for further research into this promising class of molecules.

References

Safety Operating Guide

Proper Disposal of 1-(1-Adamantylacetyl)pyrrolidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – Researchers and drug development professionals handling 1-(1-Adamantylacetyl)pyrrolidine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive disposal plan has been developed based on the chemical properties of its constituent adamantane and pyrrolidine functional groups, and general hazardous waste guidelines.

This compound is a novel compound with potential applications in pharmaceutical research. The adamantane moiety is known for its high stability, while the pyrrolidine ring, a cyclic secondary amine, suggests potential hazards such as flammability, corrosivity, and toxicity. Therefore, it is imperative to treat this compound as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in disposal through a licensed hazardous waste management company.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

2. Container Selection and Labeling:

  • Use containers that are chemically resistant to organic amines and amides. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Waste Accumulation and Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Maintain segregation of incompatible waste streams.

4. Disposal:

  • The primary recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Quantitative Data Summary

PropertyPyrrolidine1-AcetylpyrrolidineAdamantane
Molecular Formula C₄H₉NC₆H₁₁NOC₁₀H₁₆
Boiling Point 87-89 °C224-225 °C270 °C (sublimes)
Hazards Flammable, Corrosive, HarmfulCombustible LiquidNo significant hazards
Disposal Recommendation IncinerationIncinerationStandard disposal

Experimental Protocols

The recommended disposal procedure is based on established protocols for handling hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided by regulatory bodies such as the Environmental Protection Agency (EPA) and implemented by institutional EHS departments. The core principle is the cradle-to-grave management of hazardous waste, ensuring it is handled safely from the point of generation to its final disposal.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal A Solid Waste (e.g., contaminated gloves, paper) D Collect in Labeled Solid Waste Container A->D B Liquid Waste (e.g., solutions containing the compound) E Collect in Labeled Liquid Waste Container B->E C Sharps Waste (e.g., contaminated needles) F Collect in Labeled Sharps Container C->F G Store in Designated Satellite Accumulation Area D->G E->G F->G H Arrange Pickup with Environmental Health & Safety (EHS) G->H I Transport to Licensed Hazardous Waste Facility H->I J Incineration I->J

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(1-Adamantylacetyl)pyrrolidine. The following guidance is based on the known hazards of the structurally related compound, pyrrolidine, and general principles of laboratory safety for handling novel chemical substances. Researchers should exercise caution and handle this compound as potentially hazardous.

I. Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a cautious approach to personal protection is mandatory. The recommended PPE is based on the hazardous properties of pyrrolidine, which is classified as a flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1][2]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to minimize exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield should be worn to protect against splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before use and changed immediately if contaminated.
Skin and Body A flame-retardant lab coat, buttoned completely, should be worn over personal clothing. Long pants and closed-toe shoes are mandatory.
Respiratory If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Avoid Inhalation and Contact: Do not breathe vapors or mists. Avoid contact with eyes, skin, and clothing.[1]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge, which can be an ignition source.[3]

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider handling and storing under an inert gas like nitrogen.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[2][3][4]

  • Flammability: Store in a designated flammables cabinet.[3]

III. Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.

Visualized Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Information (MSDS of Related Compounds) b Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) a->b c Prepare Work Area (Chemical Fume Hood, Spill Kit Ready) b->c d Weigh/Dispense Compound (Inside Fume Hood) c->d e Perform Experiment (Maintain Ventilation and Containment) d->e f Decontaminate Surfaces e->f g Segregate and Label Waste (Liquid and Solid) f->g h Dispose of Waste (Follow Institutional Protocols) g->h i Remove PPE and Wash Hands h->i

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.